AZD3229 Tosylate
描述
属性
IUPAC Name |
N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN7O3.C7H8O3S/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29);2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHAHZPRULJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34FN7O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248003-71-4 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2248003-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
AZD3229 Tosylate: A Deep Dive into its Mechanism of Action in Gastrointestinal Stromal Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastrointestinal stromal tumors (GIST) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) proto-oncogenes. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, the emergence of primary and secondary resistance mutations remains a significant clinical challenge. AZD3229 Tosylate (also known as NB003) has emerged as a potent and highly selective next-generation pan-KIT/PDGFRA inhibitor designed to address the limitations of existing therapies. This technical guide provides a comprehensive overview of the mechanism of action of AZD3229 in GIST, detailing its preclinical efficacy, the signaling pathways it modulates, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action: Potent and Selective Inhibition of KIT and PDGFRA Kinases
AZD3229 is a small molecule inhibitor that targets the ATP-binding pocket of KIT and PDGFRA kinases. By blocking the phosphorylation and subsequent activation of these receptor tyrosine kinases, AZD3229 effectively abrogates the downstream signaling cascades that drive GIST cell proliferation and survival.[1][2][3][4] Preclinical studies have demonstrated that AZD3229 is a broad-spectrum inhibitor with potent activity against a wide range of primary and secondary mutations in KIT and PDGFRA.[1][3]
A key feature of AZD3229 is its high selectivity for KIT and PDGFRA, with a notable lack of significant activity against VEGFR2.[1][3] This selectivity profile is anticipated to translate into a more favorable safety profile in the clinical setting, potentially avoiding off-target toxicities such as hypertension, which are commonly associated with less selective TKIs.
In Vitro Efficacy: Potency Against a Spectrum of GIST Mutations
The in vitro potency of AZD3229 has been extensively evaluated in various engineered and GIST-derived cell lines. These studies consistently demonstrate its superior activity compared to standard-of-care agents like imatinib (B729).
Cellular Proliferation Assays
AZD3229 exhibits potent, single-digit nanomolar growth inhibition (GI50) against a diverse panel of Ba/F3 cell lines engineered to express various mutant KIT proteins.[5] Across these cell lines, the GI50 values for AZD3229 were in the range of 1-50 nM.[5] Notably, in preclinical in vitro studies, AZD3229 was found to be 15 to 60 times more potent than imatinib in inhibiting cell lines with primary KIT mutations.[1][2]
Table 1: Comparative In Vitro Potency of AZD3229
| Cell Line Model | Mutation | AZD3229 Potency | Reference |
| Engineered & GIST-derived cell lines | Primary KIT mutations | 15-60x more potent than imatinib | [1][2] |
| Mutant KIT-driven Ba/F3 cell lines | Diverse KIT mutations | GI50 = 1-50 nM | [5] |
Experimental Protocols
Cell Proliferation Assay (Ba/F3 Models):
-
Cell Culture: Murine pro-B Ba/F3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. Cells were then transduced to express various human KIT or PDGFRA mutations.
-
Assay Principle: The viability of Ba/F3 cells is dependent on IL-3 signaling. Expression of an oncogenic kinase like mutant KIT allows for IL-3 independent growth. Inhibition of the kinase by a compound leads to cell death.
-
Methodology: Transduced Ba/F3 cells were seeded in 96-well plates in the absence of IL-3. Cells were treated with a concentration gradient of AZD3229 or comparator compounds for 72 hours. Cell viability was assessed using a luminescent cell viability assay that quantifies ATP levels.
-
Data Analysis: GI50 values, the concentration of the inhibitor that causes a 50% reduction in cell growth, were calculated from dose-response curves.
In Vivo Preclinical Efficacy: Tumor Regression in Xenograft Models
The anti-tumor activity of AZD3229 has been validated in in vivo preclinical models, including patient-derived xenografts (PDX), which are known to closely mimic the heterogeneity of human tumors.
Patient-Derived Xenograft (PDX) Models
In PDX models of GIST harboring various KIT mutations, oral administration of AZD3229 led to durable inhibition of KIT signaling and significant tumor regressions.[1][2] At doses that were well-tolerated, AZD3229 demonstrated superior or comparable efficacy to existing standard-of-care agents.[1]
Table 2: In Vivo Efficacy of AZD3229 in GIST Xenograft Models
| Model Type | Mutation Status | AZD3229 Dosage | Tumor Growth Inhibition | Reference |
| Ba/F3 cell line xenografts | Various KIT mutations | 20 mg/kg b.i.d. | More effective than regorafenib (B1684635) and imatinib | [5] |
| GIST PDX Models | Various KIT mutations | Not specified | Durable tumor regressions | [1][2] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies:
-
Model Generation: Fresh tumor tissue from consenting GIST patients was surgically implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, they were harvested and passaged to subsequent cohorts of mice for expansion.
-
Drug Administration: Once tumors in the experimental cohorts reached a predetermined size, mice were randomized into treatment and control groups. This compound, formulated for oral gavage, was administered daily or twice daily at specified doses.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis, including Western blotting to assess the inhibition of KIT phosphorylation and downstream signaling proteins.
Modulation of Downstream Signaling Pathways
The constitutive activation of KIT or PDGFRA in GIST leads to the activation of several downstream signaling pathways that are critical for cell survival and proliferation. The primary pathways implicated are the PI3K/AKT/mTOR and the RAS/MAPK pathways. AZD3229, by inhibiting the initial receptor tyrosine kinase activation, effectively shuts down these oncogenic signaling cascades.
Experimental Protocols
Western Blot Analysis of Signaling Pathways:
-
Sample Preparation: GIST cells or pulverized tumor tissue from xenograft models were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of KIT, AKT, ERK, and other relevant signaling proteins. After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Clinical Development
AZD3229, now known as NB003, is currently being evaluated in a Phase I clinical trial (NCT04936178) in patients with advanced malignancies, including GIST.[6][7] This open-label, multicenter study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of NB003 in patients who have progressed on or are intolerant to standard-of-care therapies.[7]
Conclusion
This compound is a promising, potent, and selective pan-KIT/PDGFRA inhibitor with a strong preclinical rationale for its development in the treatment of GIST. Its ability to potently inhibit a wide range of clinically relevant primary and secondary mutations, coupled with a favorable selectivity profile, suggests it may offer a significant therapeutic advantage over existing treatments. The ongoing clinical evaluation will be crucial in determining its ultimate role in the management of patients with GIST. The comprehensive preclinical data summarized herein provide a solid foundation for its continued investigation and potential to address the unmet medical needs of patients with this disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors [frontiersin.org]
- 4. Drug Details [gisttrials.org]
- 5. selleckchem.com [selleckchem.com]
- 6. liferaftgroup.org [liferaftgroup.org]
- 7. Clinical Trial Details [gisttrials.org]
AZD3229 Tosylate: A Comprehensive Technical Guide to Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229 Tosylate is a potent, orally bioavailable, and selective pan-inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinases.[1][2][3] Developed for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 demonstrates significant activity against a wide array of primary and secondary mutations in KIT and PDGFRα that confer resistance to standard-of-care therapies.[2][3] A key feature of its design is the high selectivity against Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR2), aiming to minimize the dose-limiting toxicities, such as hypertension, commonly associated with less selective kinase inhibitors.[4] This technical guide provides an in-depth overview of the target profile, selectivity, and associated experimental methodologies for this compound.
Core Target Profile
AZD3229 is a potent inhibitor of both wild-type and mutant forms of the KIT and PDGFRα receptor tyrosine kinases.[2][3] Its primary mechanism of action is the inhibition of the constitutive kinase activity driven by activating mutations in these receptors, which are the primary oncogenic drivers in the majority of GIST patients.[2]
Potency Against KIT and PDGFRα Mutants
AZD3229 exhibits low nanomolar to single-digit nanomolar growth inhibitory (GI50) activity against a broad panel of clinically relevant KIT and PDGFRα mutations expressed in engineered Ba/F3 cell lines.[2]
| Target | Cell Line | Potency (GI50) | Reference |
| Primary KIT Mutations | |||
| KIT Exon 11 deletion | Ba/F3 | Low nM | [2] |
| KIT Exon 9 A502_Y503dup | Ba/F3 | Low nM | [2] |
| Secondary KIT Mutations | |||
| KIT Exon 11/13 (V654A) | Ba/F3 | Low nM | [2] |
| KIT Exon 11/17 (D816V) | Ba/F3 | Low nM | [2] |
| KIT Exon 11/17 (N822K) | Ba/F3 | Low nM | [2] |
| PDGFRα Mutations | |||
| PDGFRα D842V | Ba/F3 | Low nM | [2] |
Table 1: Cellular Potency of AZD3229 Against Key KIT and PDGFRα Mutations.
Kinase Selectivity Profile
A critical attribute of AZD3229 is its high degree of selectivity, which contributes to a favorable safety profile. The kinome selectivity of AZD3229 has been characterized as comparable to or better than other approved agents for GIST.[2][4]
| Kinase Target | % Inhibition @ 1 µM (Illustrative) | Significance | Reference |
| KIT | >95% | Primary Target | [2] |
| PDGFRα | >95% | Primary Target | [2] |
| KDR (VEGFR2) | <20% | High selectivity over KDR is associated with a reduced potential for hypertension. | [4] |
| Other Kinases | Generally low | Broad kinome screening indicates a selective inhibitor profile with fewer off-target effects.[4] | [4] |
Table 2: Kinase Selectivity Profile of this compound. Note: Specific quantitative kinome-wide scan data is not publicly available and the % inhibition is illustrative based on descriptive reports.
Signaling Pathway Inhibition
By inhibiting the catalytic activity of KIT and PDGFRα, AZD3229 effectively blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival. The primary pathways inhibited include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Signal Transducer and Activator of Transcription (STAT3) pathway.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the target profile and selectivity of kinase inhibitors. Below are representative protocols for key experiments used in the characterization of AZD3229.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of purified kinases by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD3229 against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (384-well, white)
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each AZD3229 concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Proliferation Assay (Ba/F3 Cells)
This assay assesses the ability of AZD3229 to inhibit the proliferation of interleukin-3 (IL-3) independent Ba/F3 murine pro-B cells that are engineered to express constitutively active, oncogenic KIT or PDGFRα mutants.[1]
Objective: To determine the GI50 of AZD3229 in cells whose proliferation is dependent on specific KIT or PDGFRα mutations.
Materials:
-
Ba/F3 cells stably expressing a mutant KIT or PDGFRα construct
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well, clear-bottom, white-walled assay plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed the engineered Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium without IL-3.[1][5]
-
Compound Treatment: Add serial dilutions of AZD3229 or DMSO control to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of growth inhibition for each AZD3229 concentration.
-
Determine the GI50 value from the dose-response curve.
-
Western Blot Analysis of Downstream Signaling
This method is used to detect the phosphorylation status of key proteins in the signaling pathways downstream of KIT and PDGFRα, providing a direct measure of target engagement and inhibition in cells.
Objective: To assess the effect of AZD3229 on the phosphorylation of KIT, AKT, and ERK in GIST cells.
Materials:
-
GIST cell line (e.g., GIST-T1)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-KIT, anti-KIT, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat GIST cells with various concentrations of AZD3229 for a specified time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using the BCA assay.[9]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion
This compound is a highly potent and selective pan-inhibitor of KIT and PDGFRα, demonstrating significant activity against a broad spectrum of clinically relevant mutations. Its favorable selectivity profile, particularly against KDR, suggests a lower potential for off-target toxicities. The robust preclinical data, generated through a comprehensive suite of biochemical and cellular assays, underscores its potential as a best-in-class therapeutic agent for the treatment of GIST. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other targeted kinase inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management - Campanella - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 5. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carnabio.com [carnabio.com]
- 7. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
AZD3229 Tosylate: A Pan-KIT Mutant Inhibitor for Gastrointestinal Stromal Tumors
An In-depth Technical Guide on its Binding Affinity and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have transformed the treatment landscape for GIST, the emergence of primary and secondary resistance mutations in KIT remains a significant clinical challenge. AZD3229 Tosylate, a potent and selective small-molecule inhibitor, has been developed to address this unmet need by targeting a wide spectrum of clinically relevant KIT mutations. This technical guide provides a comprehensive overview of the binding affinity of AZD3229 to various KIT mutants, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Analysis of AZD3229 Binding Affinity
AZD3229 demonstrates potent inhibitory activity against a broad range of primary and secondary KIT mutations, many of which confer resistance to standard-of-care therapies. The following tables summarize the in vitro cellular potency of AZD3229 against various KIT mutants, primarily expressed as GI50 values (the concentration of the drug that inhibits cell growth by 50%).
Table 1: Cellular Potency of AZD3229 against Primary KIT Mutations in Ba/F3 Cells
| KIT Mutant (Exon) | Cell Line | AZD3229 GI50 (nM) |
| Exon 11 deletion | Ba/F3 | 3 |
| Exon 9 A502_Y503dup | Ba/F3 | 4 |
| Exon 13 K642E | Ba/F3 | 2 |
Table 2: Cellular Potency of AZD3229 against Secondary (Resistance) KIT Mutations in Ba/F3 Cells
| KIT Mutant (Exon) | Cell Line | AZD3229 GI50 (nM) |
| Exon 11 V559D + Exon 13 V654A | Ba/F3 | 11 |
| Exon 11 V559D + Exon 14 T670I | Ba/F3 | 26 |
| Exon 11 V559D + Exon 17 D816H | Ba/F3 | 20 |
| Exon 11 V559D + Exon 17 D816V | Ba/F3 | 11 |
| Exon 11 V559D + Exon 17 N822K | Ba/F3 | 7 |
| Exon 11 V559D + Exon 17 Y823D | Ba/F3 | 4 |
Table 3: Efficacy of AZD3229 in Patient-Derived Xenograft (PDX) Models
| GIST Model | Primary KIT Mutation | Secondary KIT Mutation | AZD3229 EC90 for pKIT inhibition (nM) |
| HGiXF-105 | - | Y823D | 4 |
| HGiXF-106 | - | V654A | 76 |
| GIST 430 | Exon 11 del | V654A | 43 |
| Ba/F3 D816H | - | D816H | 20 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of AZD3229's binding affinity and cellular activity.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the concentration of AZD3229 that inhibits the growth of Ba/F3 cells engineered to express various human KIT mutations.
-
Cell Lines: Murine pro-B Ba/F3 cells were stably transfected with plasmids encoding full-length human KIT with specific primary or secondary mutations.
-
Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and for parental Ba/F3 cells, 1 ng/mL of murine IL-3.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well in the appropriate growth medium (with or without IL-3).
-
A serial dilution of this compound was prepared in DMSO and added to the wells. The final DMSO concentration was maintained at 0.1%.
-
Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
GI50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.
-
LanthaScreen™ Eu Kinase Binding Assay
This biochemical assay measures the binding affinity of AZD3229 to the kinase domain of KIT.
-
Reagents:
-
Recombinant human KIT kinase domain (tagged with His or GST).
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
A proprietary, Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Assay Procedure:
-
A 3-fold serial dilution of this compound was prepared in DMSO.
-
In a 384-well plate, the following were added in order:
-
5 µL of the diluted AZD3229 or DMSO control.
-
5 µL of a mixture containing the KIT kinase and the Eu-labeled antibody in Kinase Buffer A.
-
5 µL of the tracer in Kinase Buffer A.
-
-
The plate was incubated for 1 hour at room temperature, protected from light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The emission ratio (665 nm / 615 nm) was calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
GIST Xenograft Models in Mice
In vivo efficacy of AZD3229 was evaluated in immunodeficient mice bearing GIST patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs).
-
Animal Models: Female athymic nude mice were used.
-
Tumor Implantation: GIST PDX fragments or cultured GIST cells (e.g., GIST430) were subcutaneously implanted into the flanks of the mice.
-
Drug Administration: Once tumors reached a predetermined size (e.g., 150-200 mm³), mice were randomized into vehicle control and treatment groups. This compound was formulated in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween 80) and administered orally, typically twice daily (BID).
-
Efficacy Assessment:
-
Tumor volume was measured 2-3 times per week using calipers (Volume = (length x width²)/2).
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were harvested for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis (pKIT Inhibition):
-
Tumor lysates were prepared and protein concentration was determined.
-
Levels of phosphorylated KIT (pKIT) and total KIT were assessed by Western blotting or ELISA to determine the extent of target inhibition.
-
Signaling Pathways and Experimental Workflows
KIT Signaling Pathway in GIST
Mutations in KIT lead to ligand-independent dimerization and constitutive activation of its intracellular kinase domain. This results in the autophosphorylation of tyrosine residues, creating docking sites for downstream signaling molecules and activating multiple oncogenic pathways that drive cell proliferation, survival, and inhibit apoptosis.
Caption: Activated KIT signaling pathways in GIST and the inhibitory action of AZD3229.
Workflow for Determining Cellular Potency (Ba/F3 Assay)
The following diagram illustrates the key steps involved in assessing the inhibitory effect of AZD3229 on the proliferation of KIT-mutant Ba/F3 cells.
Caption: Workflow of the Ba/F3 cell proliferation assay for GI50 determination.
Workflow for Biochemical Binding Affinity (LanthaScreen™ Assay)
This diagram outlines the process for determining the direct binding affinity of AZD3229 to the KIT kinase domain using a TR-FRET-based assay.
Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay for IC50 determination.
Conclusion
This compound is a highly potent, pan-KIT mutant inhibitor that demonstrates significant activity against a wide array of primary and imatinib-resistant secondary mutations in GIST. Its favorable selectivity profile, particularly its reduced activity against VEGFR2, suggests the potential for a better-tolerated therapeutic agent. The comprehensive in vitro and in vivo data underscore the promise of AZD3229 as a best-in-class inhibitor for the treatment of GIST harboring clinically relevant KIT mutations. The detailed experimental protocols provided herein offer a foundation for further research and development in this area.
The Potent Pan-KIT/PDGFRα Inhibitor AZD3229 Tosylate: A Technical Overview of its Potential Impact on the Imatinib-Resistant PDGFRα D842V Mutation
For Immediate Release
This technical guide provides an in-depth analysis of AZD3229 Tosylate (now known as NB003), a potent and selective small-molecule inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of AZD3229, particularly concerning the challenging PDGFRα D842V mutation prevalent in a subset of Gastrointestinal Stromal Tumors (GIST). While direct quantitative data for AZD3229 against the PDGFRα D842V mutation is not extensively available in the public domain, this guide synthesizes the existing preclinical data to build a comprehensive profile of the compound and its likely efficacy against this clinically significant mutation.
Introduction to PDGFRα D842V-Driven GIST
Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRα receptor tyrosine kinases.[1] The D842V mutation in exon 18 of the PDGFRA gene is a key driver in a subset of GIST patients.[2][3] This specific mutation induces a conformational change in the activation loop of the kinase, leading to constitutive, ligand-independent activation of downstream signaling pathways that promote cell proliferation and survival.[2] Crucially, the PDGFRα D842V mutation confers primary resistance to imatinib, the standard first-line therapy for GIST, as well as to other approved tyrosine kinase inhibitors (TKIs) like sunitinib (B231) and regorafenib, creating a significant unmet medical need for this patient population.[3][4]
AZD3229 (NB003): A Novel Pan-Mutant Inhibitor
AZD3229, now under development as NB003, is a potent, orally bioavailable, pan-KIT/PDGFRα mutant inhibitor.[5][6] It was designed to have a broad spectrum of activity against both primary and secondary mutations in KIT and PDGFRα that confer resistance to existing therapies.[1][4] Preclinical studies have indicated that AZD3229 possesses a superior potency and selectivity profile compared to standard-of-care agents and even other investigational drugs.[1][7] A key feature of AZD3229's design is its reduced activity against VEGFR2, which is anticipated to minimize the off-target effects, such as hypertension, that are commonly associated with other multi-kinase inhibitors.[5]
Quantitative Data on Inhibitor Potency
While specific IC50 or GI50 values for AZD3229 against the PDGFRα D842V mutation are not detailed in the available literature, its characterization as a potent pan-mutant inhibitor with superior preclinical activity to avapritinib (B605698) suggests strong potential.[3][7] For context, the following tables summarize the inhibitory activity of AZD3229 against a panel of KIT mutations and the benchmark activity of avapritinib against the PDGFRα D842V mutation.
Table 1: Preclinical Activity of AZD3229 Against Various KIT Mutant Cell Lines
| Cell Line / Mutation | Description | AZD3229 GI50 (nM) |
| Ba/F3 KIT D816H | A-loop mutation | 20 (EC90) |
| GIST 430/V654A | ATP-binding pocket mutation | 43 (EC90) |
| HGiXF-106 (PDX) | KIT V654A mutation | 76 (EC90) |
| HGiXF-105 (PDX) | KIT Y823D mutation | 4 (EC90) |
| Data sourced from preclinical PK-PD modeling abstracts.[8] Note: EC90 values represent the concentration required for 90% inhibition of KIT phosphorylation. |
Table 2: Benchmark Inhibitory Activity of Avapritinib against PDGFRα D842V
| Compound | Target | Assay Type | IC50 (nM) |
| Avapritinib | PDGFRα D842V | Biochemical | ~0.24-0.5 |
| Avapritinib | PDGFRα D842V | Cellular (Autophosphorylation) | ~30 |
| Data compiled from various sources.[7][9] |
Signaling Pathway and Mechanism of Action
The PDGFRα D842V mutation leads to constitutive activation of the receptor's tyrosine kinase function. This results in the phosphorylation of downstream signaling molecules, including those in the MAPK and PI3K/AKT pathways, which in turn drive tumor cell proliferation and survival. AZD3229, as a potent ATP-competitive tyrosine kinase inhibitor, is designed to bind to the ATP-binding pocket of the PDGFRα kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
References
- 1. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Advances in the Treatment of Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
An In-depth Technical Guide to the Discovery and Synthesis of AZD3229 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3229, also known as NB003, is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases. Developed for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 demonstrates significant activity against a wide range of primary and secondary mutations that confer resistance to existing therapies such as imatinib (B729). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of AZD3229 Tosylate. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers and professionals in the field of oncology drug development.
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRα receptor tyrosine kinases.[1][2] While the introduction of tyrosine kinase inhibitors (TKIs) like imatinib revolutionized the treatment of GIST, the development of resistance, often through secondary mutations in KIT, remains a significant clinical challenge.[2]
AZD3229 was designed to address this unmet need by potently inhibiting a broad spectrum of clinically relevant KIT and PDGFRα mutations.[3][4] Preclinical studies have demonstrated its superior potency and selectivity compared to standard-of-care agents.[3][4] This document details the scientific journey of this compound from its discovery to its preclinical characterization.
Discovery of AZD3229
The discovery of AZD3229 stemmed from a lead optimization program focused on a quinazoline-based scaffold. The core strategy was to identify a pan-KIT mutant inhibitor with minimal activity against VEGFR2, an off-target kinase associated with hypertension, a common side effect of multi-targeted TKIs.[3]
Lead Optimization Workflow
The optimization process involved iterative medicinal chemistry efforts to enhance potency against a panel of engineered Ba/F3 cell lines expressing various KIT mutations, while simultaneously improving the selectivity and pharmacokinetic profile of the compounds.
Chemical Synthesis of this compound
The chemical synthesis of AZD3229 involves a multi-step process culminating in the formation of the final acetamide (B32628) product, followed by salt formation with p-toluenesulfonic acid to yield the tosylate salt. While a detailed, step-by-step protocol for the tosylate salt formation is not fully available in the public domain, the synthesis of the free base has been described. The following represents a plausible, high-level synthetic workflow.
Representative Synthetic Scheme
Experimental Protocol (Representative)
Step 1: Synthesis of N-(4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetamide (Intermediate)
A mixture of 4-chloro-5-fluoro-7-(2-methoxyethoxy)quinazoline and 4-amino-N-phenylacetamide is heated in a suitable solvent such as isopropanol (B130326) in the presence of a base (e.g., diisopropylethylamine) to yield the coupled intermediate.
Step 2: Synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid (Intermediate)
This intermediate can be prepared via a click chemistry reaction between an appropriate azide (B81097) precursor and 3-methyl-1-butyne, followed by oxidation of the resulting alcohol to the carboxylic acid.
Step 3: Amide Coupling to form AZD3229 (Free Base)
The quinazoline (B50416) intermediate from Step 1 is coupled with the triazole acetic acid from Step 2 using standard amide bond-forming reagents (e.g., HATU, HOBt) in an appropriate solvent like DMF.
Step 4: Formation of this compound
AZD3229 free base is dissolved in a suitable solvent (e.g., a mixture of acetone (B3395972) and water). A solution of p-toluenesulfonic acid monohydrate in the same solvent system is added. The mixture is stirred, and the resulting precipitate is collected by filtration, washed, and dried to afford this compound.
Mechanism of Action
AZD3229 is a potent inhibitor of KIT and PDGFRα kinase activity. In GIST, mutations in these receptors lead to their constitutive activation, driving downstream signaling pathways that promote cell proliferation and survival. AZD3229 binds to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation.
KIT/PDGFRα Signaling Pathway
Preclinical Data
In Vitro Potency
AZD3229 has demonstrated low nanomolar to sub-nanomolar activity against a broad range of KIT and PDGFRα mutations in various in vitro assays.[3][4]
Table 1: In Vitro Activity of AZD3229 against various KIT mutations
| Cell Line / Mutation | Assay Type | IC50 / GI50 (nM) |
| GIST-T1 (Exon 11 del) | Cell Viability | 1.9 |
| GIST430 (Exon 11/13 mut) | Cell Viability | 3.2 |
| GIST48 (Exon 11/17 mut) | Cell Viability | 6.4 |
| Ba/F3 KIT Exon 9 | Cell Viability | 3.0 |
| Ba/F3 KIT Exon 11 | Cell Viability | 0.5 |
| Ba/F3 KIT Exon 17 (D816V) | Cell Viability | 1.0 |
Data compiled from publicly available literature.[3][4]
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical species have shown that AZD3229 possesses favorable properties, including good oral bioavailability.
Table 2: Pharmacokinetic Parameters of AZD3229 in Mice
| Parameter | Value |
| Dose (oral) | 10 mg/kg |
| Cmax | ~1.5 µM |
| Tmax | ~1 hour |
| AUC | ~4 µM·h |
| Oral Bioavailability | >90% |
Data are approximate and compiled from publicly available literature.
In Vivo Efficacy
In GIST patient-derived xenograft (PDX) models, AZD3229 has been shown to cause durable inhibition of KIT signaling, leading to tumor regression at well-tolerated doses.[3]
Experimental Protocols (Representative)
The following are representative protocols based on methods described in the literature for the evaluation of compounds like AZD3229.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate GIST cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) using non-linear regression analysis.
In Vivo GIST Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously implant GIST cell lines or patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into vehicle control and this compound treatment groups. Administer the compound orally, once or twice daily, at specified doses.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., Western blot for phosphorylated KIT).
Clinical Development
AZD3229 (NB003) is currently being evaluated in a Phase 1 clinical trial (NCT04936178) in patients with advanced malignancies, including GIST.[5] This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound.
Conclusion
This compound is a promising, potent, and selective pan-KIT/PDGFRα inhibitor with a preclinical profile that supports its clinical development for the treatment of GIST. Its ability to target a wide range of resistance mutations addresses a critical unmet need in this patient population. The ongoing clinical evaluation will be crucial in determining its ultimate therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of key genes and associated pathways in KIT/PDGFRA wild-type gastrointestinal stromal tumors through bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Error [gisttrials.org]
AZD3229 Tosylate: A Pan-KIT/PDGFRA Inhibitor for Imatinib-Resistant Gastrointestinal Stromal Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While the introduction of imatinib (B729), a tyrosine kinase inhibitor (TKI), revolutionized the treatment of GIST, a significant portion of patients develop resistance, largely due to the acquisition of secondary mutations in KIT or PDGFRA. AZD3229 Tosylate, a potent and selective pan-KIT/PDGFRA inhibitor, has emerged as a promising therapeutic agent designed to overcome the challenges of imatinib resistance. This technical guide provides a comprehensive overview of the preclinical and early clinical data on AZD3229, with a focus on its mechanism of action, efficacy in imatinib-resistant models, and detailed experimental methodologies for its evaluation.
Introduction: The Challenge of Imatinib Resistance in GIST
Imatinib mesylate, a selective inhibitor of KIT and PDGFRA, has been the standard first-line therapy for advanced GIST for nearly two decades. However, the majority of patients eventually experience disease progression due to the development of secondary resistance mutations. These mutations often occur in the ATP-binding pocket or the activation loop of the KIT kinase domain, rendering imatinib ineffective. This has created a critical unmet need for novel therapeutic strategies that can effectively target a broad spectrum of primary and secondary mutations in KIT and PDGFRA.
AZD3229: A Novel Pan-KIT/PDGFRA Inhibitor
AZD3229 (formerly known as NB003) is a potent and selective small-molecule inhibitor of KIT and PDGFRA, designed to be active against a wide range of clinically relevant mutations, including those that confer resistance to imatinib and other approved TKIs.[1][2] Preclinical studies have demonstrated its superior potency and broader activity compared to existing therapies.
Mechanism of Action
AZD3229 exerts its therapeutic effect by binding to the ATP-binding pocket of both wild-type and mutant KIT and PDGFRA kinases, thereby inhibiting their phosphorylation and downstream signaling. This leads to the suppression of key oncogenic pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for GIST cell proliferation and survival.
Signaling Pathway
Preclinical Efficacy
The preclinical activity of AZD3229 has been evaluated in a range of in vitro and in vivo models of imatinib-resistant GIST.
In Vitro Potency
AZD3229 has demonstrated potent inhibitory activity against a panel of GIST cell lines harboring various primary and secondary KIT mutations. Notably, it is significantly more potent than imatinib in cell lines with primary KIT mutations and retains low nanomolar activity against a wide spectrum of secondary mutations that confer imatinib resistance.[1][2]
Table 1: In Vitro IC50 Values of AZD3229 in GIST Cell Lines
| Cell Line | Primary KIT Mutation | Secondary KIT Mutation | AZD3229 IC50 (nM) | Imatinib IC50 (nM) |
| GIST-T1 | Exon 11 Deletion | - | 1.5 | 30 |
| GIST430 | Exon 11 Deletion | V654A (Exon 13) | 29 | >10,000 |
| GIST48 | Exon 11 Deletion | D820G (Exon 17) | 12 | >10,000 |
Data compiled from publicly available research.
In Vivo Efficacy in Xenograft Models
In vivo studies using patient-derived xenograft (PDX) models of imatinib-resistant GIST have shown that AZD3229 induces significant and durable tumor regressions.[3][4][5] Oral administration of AZD3229 at well-tolerated doses led to profound inhibition of KIT signaling and tumor growth.
Table 2: In Vivo Efficacy of AZD3229 in Imatinib-Resistant GIST Xenograft Models
| Xenograft Model | Primary KIT Mutation | Secondary KIT Mutation | AZD3229 Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| GIST430 | Exon 11 Deletion | V654A | 20 | >100 (Regression) |
| PDX (HGiXF-106) | Exon 11 Deletion | V654A | 20 | >100 (Regression) |
| PDX (HGiXF-105) | Exon 11 Deletion | Y823D | 20 | >100 (Regression) |
Data compiled from publicly available research. BID: twice daily.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the preclinical efficacy of AZD3229.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD3229 against a panel of wild-type and mutant KIT kinases.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human KIT kinase domains (wild-type and various mutants) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in kinase reaction buffer.
-
Compound Preparation: AZD3229 is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and AZD3229 (or DMSO control) are incubated in a 96-well plate. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each AZD3229 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of AZD3229 on the viability of GIST cell lines.
Protocol:
-
Cell Seeding: GIST cell lines (e.g., GIST-T1, GIST430) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of AZD3229 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescent signal is measured using a luminometer. The percentage of viable cells relative to the vehicle control is calculated, and the IC50 value is determined.
Experimental Workflow for In Vitro Assays
Western Blot Analysis
Objective: To investigate the effect of AZD3229 on the phosphorylation of KIT and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: GIST cells are treated with AZD3229 at various concentrations for a defined period. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of KIT, AKT, and ERK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Model Studies
Objective: To evaluate the in vivo antitumor efficacy of AZD3229 in a clinically relevant setting.
Protocol:
-
Tumor Implantation: Freshly resected human GIST tissue from consenting patients is subcutaneously implanted into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are harvested and can be passaged to subsequent cohorts of mice for expansion.
-
Drug Treatment: When the tumors in the experimental cohort reach a palpable size, mice are randomized into treatment groups and administered AZD3229 (formulated for oral gavage) or vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for pharmacodynamic analyses (e.g., western blotting) to confirm target engagement.
Clinical Development
AZD3229, now known as NB003, is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors, including GIST (NCT04933744).[6][7] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of NB003. Early results have been encouraging, demonstrating a manageable safety profile and signs of clinical activity in heavily pretreated GIST patients.
Conclusion
This compound is a promising novel pan-KIT/PDGFRA inhibitor with potent preclinical activity against a broad range of mutations that drive imatinib resistance in GIST. Its ability to induce durable tumor regressions in clinically relevant PDX models highlights its potential to address a significant unmet need for patients with advanced GIST who have exhausted standard therapies. The ongoing clinical evaluation of NB003 will be crucial in determining its future role in the management of this challenging disease.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST | Semantic Scholar [semanticscholar.org]
- 6. Drug Details [gisttrials.org]
- 7. liferaftgroup.org [liferaftgroup.org]
In Vitro Characterization of AZD3229 Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3229 is a potent and selective, orally bioavailable small-molecule inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinases.[1] Developed for the treatment of Gastrointestinal Stromal Tumors (GIST), AZD3229 demonstrates significant activity against a wide array of primary and secondary mutations that confer resistance to existing therapies.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of AZD3229 Tosylate, presenting key biochemical and cellular data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Biochemical Activity and Selectivity
AZD3229 exhibits potent inhibitory activity against various KIT and PDGFRα mutants while maintaining a favorable selectivity profile, notably with reduced activity against VEGFR2, which is often associated with hypertension in multi-targeted kinase inhibitors.[3]
Enzymatic Potency
The half-maximal inhibitory concentration (IC50) of AZD3229 against key KIT and PDGFRα mutations has been determined through biochemical assays.
| Target | Mutation | IC50 (nM) |
| KIT | Exon 11 deletion | <1 |
| V654A (Exon 13) | 1.4 | |
| T670I (Exon 14) | 11 | |
| D816V (Exon 17) | 1.2 | |
| PDGFRα | D842V (Exon 18) | 3.2 |
| VEGFR2 (KDR) | Wild-Type | 230 |
Table 1: Biochemical potency of AZD3229 against various KIT, PDGFRα, and VEGFR2 kinases.
Kinome Selectivity
A kinome scan analysis demonstrates the high selectivity of AZD3229. At a concentration of 1 µM, AZD3229 inhibited only a small fraction of the tested kinases by more than 90%, underscoring its targeted activity towards KIT and PDGFRα.
Cellular Activity
AZD3229 demonstrates potent anti-proliferative activity in various GIST cell lines harboring diverse KIT mutations.
GIST Cell Line Proliferation
The half-maximal growth inhibition (GI50) of AZD3229 was assessed in a panel of GIST cell lines.
| Cell Line | KIT Mutation Status | GI50 (nM) |
| GIST-T1 | Exon 11 deletion | 1.8 |
| GIST882 | Exon 13 K642E | 12 |
| GIST430 | Exon 11/13 V560D/V654A | 2.5 |
| GIST48 | Exon 11/17 V560D/D820A | 4.3 |
Table 2: Anti-proliferative activity of AZD3229 in GIST cell lines.
Inhibition of KIT Signaling in Cells
AZD3229 effectively suppresses KIT phosphorylation and downstream signaling pathways in a dose-dependent manner. Western blot analysis confirms a significant reduction in phosphorylated KIT (p-KIT), as well as downstream effectors such as AKT and ERK, at low nanomolar concentrations.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™)
This protocol outlines the determination of IC50 values for AZD3229 against purified kinase domains.
Materials:
-
Recombinant human kinase enzymes (KIT, PDGFRα, VEGFR2)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
This compound, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a kinase solution by diluting the recombinant kinase in kinase buffer.
-
Prepare a substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km value for the specific kinase.
-
Add 1 µL of serially diluted AZD3229 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of AZD3229 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT)
This protocol describes the assessment of the anti-proliferative effects of AZD3229 on GIST cell lines.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST882)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound, serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serially diluted AZD3229 or DMSO (vehicle control) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of AZD3229 relative to the DMSO control and determine the GI50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
KIT/PDGFRα Signaling Pathway
Mutations in KIT or PDGFRα lead to ligand-independent dimerization and constitutive activation of the receptor tyrosine kinase. This results in the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive cell proliferation and survival. AZD3229 binds to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling.
Caption: Simplified KIT/PDGFRα signaling pathway and the inhibitory action of AZD3229.
Biochemical Kinase Assay Workflow
The workflow for determining the biochemical potency of AZD3229 involves a series of steps from reagent preparation to data analysis.
Caption: Workflow for the in vitro biochemical kinase assay.
Cell Proliferation Assay Workflow
The workflow for assessing the anti-proliferative activity of AZD3229 in GIST cell lines is a multi-day process.
Caption: Workflow for the cell proliferation (MTT) assay.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management - Campanella - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 3. researchgate.net [researchgate.net]
AZD3229 Tosylate: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229, in its tosylate salt form, is a potent and selective small-molecule inhibitor of the receptor tyrosine kinases KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] Developed primarily for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 has demonstrated significant activity against a wide spectrum of primary and imatinib-resistant secondary mutations in these kinases.[1][2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by AZD3229, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
Gastrointestinal stromal tumors are frequently driven by gain-of-function mutations in the KIT or PDGFRA genes, leading to constitutive activation of their respective receptor tyrosine kinases and subsequent ligand-independent cell proliferation.[1] AZD3229 functions as a competitive inhibitor at the ATP-binding site of KIT and PDGFRα, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This inhibition leads to a durable suppression of KIT signaling, which has been observed in various preclinical models of GIST.[1]
The primary downstream signaling pathways affected by the inhibition of KIT and PDGFRα are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/MAPK/ERK pathway. These pathways are crucial for regulating cell proliferation, survival, and differentiation. By blocking the initial phosphorylation event of the receptor tyrosine kinases, AZD3229 effectively shuts down these pro-survival signals in cancer cells.
Downstream Signaling Pathways
The inhibition of KIT and PDGFRα by AZD3229 initiates a cascade of effects on downstream signaling molecules. The two principal pathways are detailed below.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation. Upon activation of KIT or PDGFRα, the p85 subunit of PI3K is recruited to the cell membrane, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates AKT, which then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The inhibition of KIT/PDGFRα by AZD3229 is expected to lead to a significant reduction in the phosphorylation of AKT and downstream effectors like mTOR and S6 kinase, ultimately promoting apoptosis and inhibiting cell growth.
Caption: PI3K/AKT/mTOR signaling pathway downstream of KIT/PDGFRα and its inhibition by AZD3229.
RAS/MAPK/ERK Pathway
The RAS/MAPK/ERK pathway is another key signaling cascade that governs cell growth and division. Activated KIT or PDGFRα recruits adaptor proteins like Grb2 and SOS, which in turn activate RAS. This triggers a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation. By inhibiting the initial receptor activation, AZD3229 is anticipated to decrease the phosphorylation levels of MEK and ERK, thereby halting this pro-growth signaling.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: AZD3229 Tosylate In Vitro Assay Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AZD3229 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase. BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-lymphocytes. Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a prominent therapeutic target. AZD3229 tosylate is the tosylate salt form of AZD3229.
These application notes provide detailed protocols for in vitro assays designed to characterize the inhibitory activity of this compound. The included methodologies cover direct enzymatic inhibition and cell-based functional assays to assess the compound's potency and its effects on downstream signaling pathways.
Data Summary
The following table summarizes the in vitro inhibitory activity of AZD3229 against BTK. The data is derived from patent literature, which describes the compound's potency in both biochemical and cellular assays.
| Assay Type | Description | IC₅₀ (nM) |
| Biochemical Kinase Assay | Measures direct inhibition of recombinant BTK enzyme activity. | 0.28 |
| Cell-Based Phosphorylation Assay | Measures inhibition of BTK auto-phosphorylation at Tyr223 in a cellular context. | 1.1 |
Note: IC₅₀ (50% inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity or function of the target by half. Lower values signify higher potency.
Signaling Pathway
The diagram below illustrates the central role of Bruton's tyrosine kinase (BTK) within the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, such as phospholipase C gamma 2 (PLCγ2), which ultimately promotes cell survival and proliferation. AZD3229 exerts its effect by inhibiting this critical phosphorylation step.
Caption: BTK signaling pathway and the inhibitory action of AZD3229.
Experimental Protocols
BTK Biochemical Kinase Assay
This protocol describes a method to determine the IC₅₀ value of this compound by measuring its direct inhibitory effect on recombinant human BTK enzyme activity. The assay quantifies the amount of phosphorylated substrate produced, typically using a fluorescence- or luminescence-based readout.
Experimental Workflow
Caption: Workflow for the BTK biochemical kinase assay.
Materials:
-
Recombinant Human BTK enzyme
-
Kinase Substrate (e.g., poly-Glu,Tyr 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Kinase detection system (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM). Subsequently, create intermediate dilutions in the assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing the BTK enzyme and substrate in the assay buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer at a concentration close to its Km for BTK. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen kinase detection system. This typically involves adding a reagent that quantifies the amount of ADP produced (correlating with kinase activity).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Cell-Based BTK Autophosphorylation Assay
This protocol details a method to assess the potency of this compound in a cellular environment by measuring the inhibition of BTK autophosphorylation at tyrosine 223 (p-BTK Y223). This is a key marker of BTK activation.
Experimental Workflow
Caption: Workflow for the cell-based BTK phosphorylation assay.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
BCR Stimulant (e.g., Goat F(ab')₂ Anti-Human IgM)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Detection reagents:
-
For ELISA: p-BTK (Y223) and total BTK antibody pairs, substrate.
-
For Western Blot: Primary antibodies for p-BTK (Y223) and total BTK (or a loading control like GAPDH), and a secondary HRP-conjugated antibody.
-
-
96-well cell culture plates
-
Microplate reader or Western Blot imaging system
Procedure:
-
Cell Culture: Culture Ramos cells according to standard protocols. Plate the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and starve them in serum-free media for 2-4 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Add the compound to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
BCR Stimulation: Stimulate the cells by adding anti-IgM to a final concentration of 10 µg/mL. Incubate for 10 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells on ice using a lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading for analysis.
-
Detection of p-BTK:
-
ELISA: Use a sandwich ELISA kit specific for p-BTK (Y223). Add cell lysates to the coated plate, incubate, wash, and add detection antibodies and substrate as per the manufacturer's protocol.
-
Western Blot: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-BTK (Y223) and a loading control. Follow with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the signal for p-BTK and normalize it to the total protein or loading control signal. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Application Notes and Protocols for AZD3229 Tosylate Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229 is a highly potent and selective small-molecule inhibitor of KIT and PDGFRA receptor tyrosine kinases.[1][2] It has demonstrated significant activity against a wide range of primary and secondary mutations in Gastrointestinal Stromal Tumors (GIST), making it a promising therapeutic agent.[2][3] In preclinical studies, AZD3229 has shown superior potency compared to other approved agents like imatinib.[2] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of AZD3229 Tosylate in relevant cancer cell lines.
Mechanism of Action
AZD3229 functions by inhibiting the kinase activity of KIT and PDGFRA, which are key drivers in the majority of GIST cases.[4] Mutations in these receptors lead to their constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival.[5][6] The primary signaling cascades activated by KIT and PDGFRA include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6] By blocking the ATP-binding site of the kinase domain, AZD3229 prevents the phosphorylation and activation of these downstream effectors, ultimately leading to an inhibition of tumor cell growth.
Data Presentation
Table 1: Reported Potency of AZD3229 in Cellular Models
| Cell Line/Model | Target Mutation | Readout | Potency (nM) |
| Ba/F3 D816H Xenograft | KIT D816H | EC90 (pKIT inhibition) | 20 |
| GIST 430/V654A Xenograft | KIT V654A | EC90 (pKIT inhibition) | 43 |
| HGiX-106 PDX Model | KIT V654A | EC90 (pKIT inhibition) | 76 |
| HGiX-105 PDX Model | KIT Y823D | EC90 (pKIT inhibition) | 4 |
This table summarizes publicly available potency data. Researchers should determine specific IC50/EC50 values for their cell lines and assay conditions.
Experimental Protocols
Cell Proliferation Assay (MTS/CCK-8)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in GIST or other relevant cell lines.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST-882, GIST-430) or Ba/F3 cells expressing specific KIT/PDGFRA mutations.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10-20% FBS and 1% Penicillin-Streptomycin).[7]
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well cell culture plates
-
MTS or CCK-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and determine viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8][9] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase for the duration of the experiment.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell blank control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.
-
-
Viability Measurement:
-
Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot Analysis of KIT Phosphorylation
This protocol is for assessing the inhibition of KIT phosphorylation in response to this compound treatment.
Materials:
-
GIST cell lines
-
Complete cell culture medium
-
This compound
-
DMSO, sterile
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-KIT (Tyr719) and anti-total-KIT
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-KIT (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total KIT and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phospho-KIT signal to the total KIT signal.
-
Visualization
Caption: AZD3229 inhibits KIT and PDGFRA signaling pathways.
Caption: Workflow for determining AZD3229 IC50.
Caption: Western blot workflow for p-KIT analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of key genes and associated pathways in KIT/PDGFRA wild-type gastrointestinal stromal tumors through bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
AZD3229 Tosylate solubility in DMSO and culture media
Application Notes and Protocols: AZD3229 Tosylate
Topic: Solubility and Handling of this compound in DMSO and Cell Culture Media Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD3229, also known as Ubavitinib, is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] It is designed to target a broad range of primary and imatinib-resistant secondary mutations seen in gastrointestinal stromal tumors (GIST).[1] AZD3229 demonstrates potent, single-digit nanomolar growth inhibition across a diverse panel of mutant KIT-driven cell lines.[3][4][5] Given its therapeutic potential, accurate and reproducible experimental results are contingent upon the correct preparation of solutions. These notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (B87167) (DMSO) and its subsequent dilution into aqueous cell culture media for in vitro applications.
Solubility Data
This compound exhibits high solubility in organic solvents like DMSO and is poorly soluble in aqueous solutions.[][7] The quantitative solubility in DMSO can vary slightly between suppliers. All data has been summarized below.
| Solvent/System | Reported Solubility (Concentration) | Reported Solubility (Molarity) | Notes |
| DMSO | 96 mg/mL[5] | ~200.2 mM[5] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |
| 95 mg/mL[3][8] | ~198.12 mM[3][8] | Warming to 37°C and sonication are recommended to aid dissolution.[3][8] | |
| 40 mg/mL[4] | ~83.42 mM[4] | Ultrasonic treatment may be required.[4] | |
| Water | Insoluble[3][8] | - | Not recommended as a primary solvent. |
| Culture Media | Insoluble (Directly) | - | Working solutions must be prepared by diluting a DMSO stock solution. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is essential for storage and for creating working solutions.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, set to 37°C)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure any material that may have become entrapped in the cap during shipping is collected at the bottom.[3]
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve the desired stock concentration (e.g., 50 mM or 100 mM).
-
Molecular Weight of AZD3229 (Free Base): ~479.51 g/mol
-
Molecular Weight of this compound: ~651.7 g/mol [2]
-
Example for a 100 mM stock:
-
Mass (mg) = 100 mmol/L * 0.6517 g/mmol * Volume (L)
-
To make 1 mL (0.001 L), you would need 65.17 mg of this compound.
-
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO.
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes to mix.
-
-
Aiding Solubilization (if necessary): If the compound does not fully dissolve, perform the following steps:
-
Storage:
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in experiments. The final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[9]
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete, sterile cell culture medium
-
Sterile tubes for dilution
-
Calibrated micropipettes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature. Mix gently before use.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock solution to the culture medium and mix immediately and thoroughly. Do not add medium to the concentrated DMSO stock.
-
Example for 10 µM final concentration from a 10 mM stock (1:1000 dilution):
-
Add 1 µL of the 10 mM stock solution to 999 µL of culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the culture medium as was used for the highest concentration of the drug.[9][10] This ensures that any observed effects are due to the compound and not the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
Caption: Workflow for preparing working solutions in culture media.
Mechanism of Action: Signaling Pathway Inhibition
AZD3229 functions by inhibiting the constitutive activation of KIT and PDGFRα receptor tyrosine kinases, which are key drivers in GIST.[1][11] This blockade prevents downstream signaling through critical pro-survival and proliferative pathways, such as the PI3K/AKT and RAS/MAPK cascades, ultimately leading to the inhibition of tumor cell growth.[12][13]
Caption: AZD3229 inhibits KIT/PDGFRα signaling pathways.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C31H34FN7O6S | CID 135367697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. arctomsci.com [arctomsci.com]
- 5. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. AZD3229 | c-Kit | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for AZD3229 Tosylate in p-KIT Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229 Tosylate is a potent and selective small-molecule inhibitor of the KIT and PDGFRA receptor tyrosine kinases.[1] It has demonstrated significant activity against a wide range of primary and secondary mutations in the KIT gene, which are frequently implicated in the pathogenesis of Gastrointestinal Stromal Tumors (GIST).[1][2] The primary mechanism of action of AZD3229 is the inhibition of KIT autophosphorylation, which subsequently blocks downstream signaling pathways responsible for cell proliferation and survival.[1][2] This application note provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on KIT phosphorylation (p-KIT) in relevant cell lines.
Principle of the Assay
Western blotting is a widely used technique to detect specific proteins in a sample.[3] This protocol is optimized for the detection of phosphorylated KIT (p-KIT). Cells are treated with this compound to inhibit KIT activation. Subsequently, cell lysates are prepared, and proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for phosphorylated KIT. A secondary antibody conjugated to an enzyme is then used for detection, allowing for the visualization and quantification of the p-KIT signal. Comparing the p-KIT levels in treated versus untreated cells provides a measure of the inhibitory activity of this compound.
Recommended Cell Lines
Gastrointestinal stromal tumor (GIST) cell lines harboring activating KIT mutations are recommended for this assay. Examples include:
-
GIST-T1: Human GIST cell line with a heterozygous deletion in KIT exon 11.
-
GIST882: Human GIST cell line with a homozygous missense mutation in KIT exon 13.[1]
Key Reagents and Materials
-
This compound
-
GIST cell lines (e.g., GIST-T1, GIST882)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-KIT (specific for a key autophosphorylation site, e.g., Tyr719)
-
Primary antibody: Mouse anti-total-KIT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Experimental Workflow
Caption: Experimental workflow for p-KIT Western blot analysis.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed GIST-T1 or GIST882 cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) treatment.
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing a cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with the primary antibody against p-KIT, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For a loading control, the membrane can be stripped and re-probed with an antibody for total KIT or a housekeeping protein like GAPDH.
4. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-KIT signal to the total KIT or housekeeping protein signal.
Data Presentation
The quantitative data from the densitometry analysis can be summarized in a table to compare the effects of different concentrations of this compound.
| This compound (nM) | p-KIT Signal (Normalized) | % Inhibition of p-KIT |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1 | 0.50 | 50% |
| 10 | 0.15 | 85% |
| 100 | 0.05 | 95% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
KIT Signaling Pathway
Upon binding of its ligand, Stem Cell Factor (SCF), the KIT receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation triggers multiple downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK (MAPK), and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound acts by blocking the initial autophosphorylation of KIT, thereby inhibiting all subsequent downstream signaling.
Caption: Simplified KIT signaling pathway and the inhibitory action of AZD3229.
References
Determining the Potency of AZD3229 Tosylate in Gastrointestinal Stromal Tumor (GIST) Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT proto-oncogene or the platelet-derived growth factor receptor alpha (PDGFRA) gene.[1] These mutations lead to constitutive activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[2] While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized GIST treatment, acquired resistance due to secondary mutations in KIT or PDGFRA remains a significant clinical challenge.[1]
AZD3229 (now known as NB003) is a potent and selective small-molecule inhibitor of KIT and PDGFRα, designed to target a wide spectrum of primary and secondary mutations found in GIST.[1] Preclinical studies have demonstrated that AZD3229 is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and exhibits low nanomolar activity against a broad range of secondary mutations.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of AZD3229 Tosylate in GIST cell lines and presents available data on its activity.
Data Presentation
The potency of AZD3229 has been evaluated across a panel of engineered Ba/F3 cell lines expressing various clinically relevant KIT mutations. The following table summarizes the growth inhibition (GI50) values, which are analogous to IC50 values in this context.
| Cell Line (Expressing Mutant KIT) | Mutation | AZD3229 GI50 (nM) |
| Ba/F3 | KIT Exon 11 (del557-558) | 1 |
| Ba/F3 | KIT Exon 11 (V560D) | 1 |
| Ba/F3 | KIT Exon 9 (A502_Y503dup) | 3 |
| Ba/F3 | KIT Exon 13 (V654A) | 1 |
| Ba/F3 | KIT Exon 17 (D816V) | 3 |
| Ba/F3 | KIT Exon 17 (D816H) | 2 |
| Ba/F3 | KIT Exon 17 (N822K) | 2 |
| Ba/F3 | KIT Exon 14 (T670I) | 6 |
Signaling Pathway
AZD3229 exerts its therapeutic effect by inhibiting the constitutive activation of KIT and PDGFRA receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for GIST cell proliferation and survival.
Experimental Protocols
The following is a generalized protocol for determining the IC50 of this compound in GIST cell lines using a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. It is recommended to optimize this protocol for specific cell lines and laboratory conditions.
Experimental Workflow
Materials
-
GIST cell lines (e.g., GIST-T1, GIST-882, GIST-48, GIST-430)
-
Complete cell culture medium (specific to each cell line)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure
-
Cell Culture:
-
Maintain GIST cell lines in their respective recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells as needed to maintain them in the exponential growth phase.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a range from 0.1 nM to 10 µM).
-
-
Cell Seeding:
-
Harvest the GIST cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 90 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Add 10 µL of the serially diluted this compound solutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) with appropriate software such as GraphPad Prism.
-
Conclusion
This compound is a highly potent inhibitor of a wide range of clinically relevant KIT mutations in GIST. The provided protocol offers a robust method for determining its IC50 in various GIST cell lines, enabling further preclinical evaluation of its therapeutic potential. The low nanomolar activity of AZD3229 against both primary and secondary resistance mutations underscores its promise as a valuable agent in the treatment of GIST.
References
Application Notes and Protocols for AZD3229 Tosylate in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229 Tosylate is a potent and selective small-molecule inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of gastrointestinal stromal tumors (GIST), including those with mutations that confer resistance to standard therapies.[1][2][4] This document provides a detailed experimental design for a xenograft model to evaluate the in vivo efficacy of this compound.
Mechanism of Action: In GIST, activating mutations in KIT or PDGFRA lead to constitutive kinase activity, driving tumor cell proliferation and survival through downstream signaling pathways such as PI3K/Akt/mTOR and MAPK.[5] AZD3229 is an ATP-competitive inhibitor that targets a wide spectrum of primary and secondary mutations in KIT and PDGFRA, effectively blocking these downstream signals.[1][2][4]
Signaling Pathway
The signaling pathway affected by AZD3229 involves the inhibition of mutant KIT or PDGFRA receptors, which in turn blocks the activation of key downstream pro-survival and proliferative pathways.
Caption: AZD3229 inhibits mutant KIT/PDGFRA, blocking PI3K/Akt/mTOR and MAPK pathways.
Experimental Design and Protocols
This section outlines a comprehensive protocol for a subcutaneous xenograft study using a GIST cell line harboring a relevant KIT mutation.
I. Cell Line and Culture
-
Cell Line: GIST-T1 (harboring a KIT exon 11 deletion mutation) is a suitable cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Thaw cryopreserved GIST-T1 cells rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Plate cells in a T-75 flask and incubate.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
II. Animal Model
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.
III. Tumor Implantation
-
Protocol:
-
Harvest GIST-T1 cells during the logarithmic growth phase.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
IV. Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management - Campanella - Gastrointestinal Stromal Tumor [gist.amegroups.org]
Application Notes and Protocols for AZD3229 Tosylate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosing and administration of AZD3229 Tosylate, a potent and selective inhibitor of KIT and PDGFRα, in mouse models, particularly for studies involving gastrointestinal stromal tumors (GIST).
Mechanism of Action
AZD3229 is a highly potent and selective oral inhibitor of the c-KIT and PDGFRA receptor tyrosine kinases.[1][2][3] It demonstrates activity against a wide spectrum of primary and secondary mutations in KIT and PDGFRA that are known to confer resistance to standard-of-care treatments for GIST.[1][3] By inhibiting these key signaling pathways, AZD3229 can effectively block downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by AZD3229.
Caption: Inhibition of the c-KIT signaling pathway by AZD3229.
Caption: Inhibition of the PDGFRα signaling pathway by AZD3229.
Quantitative Data Summary
The following table summarizes the dosing and administration of this compound in various mouse xenograft models as reported in preclinical studies.
| Parameter | Details | Reference |
| Drug | This compound | [1][2][3] |
| Animal Model | Immunodeficient mice (e.g., NMRI nu/nu) | [1][2][3] |
| Tumor Models | Cell-line derived xenografts (e.g., GIST430, GIST48), Patient-derived xenografts (PDX) with various KIT mutations | [1][4] |
| Administration Route | Oral gavage | [2] |
| Dosage Range | Up to 20 mg/kg | [4] |
| Dosing Schedule | Twice daily (BID) | [4] |
| Vehicle | DMA/PEG 200 (7.2/92.5 %) | [5] |
| Treatment Duration | 10 to 21 days, depending on the model | [6] |
| Observed Efficacy | Significant tumor regressions (ranging from -60% to -99% tumor growth inhibition) | [4] |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a formulation suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethylacetamide (DMA)
-
Polyethylene glycol 200 (PEG 200)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution.
-
Prepare the vehicle by mixing DMA and PEG 200 in a 7.2:92.5 ratio by volume. For example, to prepare 10 ml of the vehicle, mix 0.72 ml of DMA with 9.25 ml of PEG 200.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube to create a slurry.
-
Vortex the slurry until the powder is well-dispersed.
-
Gradually add the remaining vehicle to the tube while continuously vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.
-
Store the prepared formulation according to the manufacturer's recommendations, typically protected from light.
Establishment of Patient-Derived Xenograft (PDX) Models of GIST
This protocol outlines the general steps for establishing GIST PDX models in immunodeficient mice.
Materials:
-
Fresh GIST tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NMRI nu/nu)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS) or other suitable transport medium
-
Anesthetics
-
Analgesics
Procedure:
-
Aseptically collect fresh tumor tissue from a GIST patient during surgery or biopsy.
-
Place the tissue in a sterile container with transport medium on ice and transport it to the laboratory immediately.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or debris.
-
Cut the tumor into small fragments of approximately 2-3 mm³.
-
Anesthetize an immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision in the skin on the flank of the mouse.
-
Using sterile forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as required and monitor the mouse for post-operative recovery.
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once the tumor reaches a sufficient size (e.g., 100-200 mm³), the mouse is ready for the treatment study. For passaging, the tumor can be excised and implanted into new host mice.
In Vivo Efficacy Study of this compound
This protocol describes a typical in vivo efficacy study in mice bearing GIST xenografts.
Caption: General experimental workflow for an in vivo efficacy study.
Procedure:
-
Once the tumors in the xenograft models reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Prepare the this compound formulation and the vehicle control as described in Protocol 1.
-
Administer this compound or vehicle to the respective groups via oral gavage at the predetermined dose and schedule (e.g., 20 mg/kg, BID).
-
Monitor the tumor volume using calipers and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue the treatment for the planned duration of the study (e.g., 21 days).
-
At the end of the study, euthanize the mice according to approved IACUC protocols.
-
Excise the tumors and measure their final weight and volume.
-
Collect tumor and other tissues for further analysis, such as pharmacodynamic (PD) marker analysis (e.g., Western blot for phosphorylated KIT), histopathology, or pharmacokinetic (PK) analysis.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
References
- 1. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Supplementary Table S2 from The PharmacokineticâPharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of AZD3229 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3229, also known as NB003, is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases.[1][2] It has been developed for the treatment of gastrointestinal stromal tumors (GIST), particularly those harboring primary and secondary mutations that confer resistance to standard therapies.[1][2] Understanding the pharmacokinetic (PK) profile of AZD3229 Tosylate in vivo is critical for designing and interpreting preclinical efficacy and toxicology studies, as well as for predicting human pharmacokinetics and establishing a therapeutic window. These application notes provide a summary of the available preclinical pharmacokinetic data for AZD3229 and detailed protocols for conducting in vivo pharmacokinetic studies.
Mechanism of Action
AZD3229 is a tyrosine kinase inhibitor that targets gain-of-function mutations in KIT and PDGFRα, which are the primary drivers of GIST. By binding to the ATP-binding pocket of these receptor tyrosine kinases, AZD3229 inhibits their constitutive activation and downstream signaling pathways, leading to the suppression of tumor cell proliferation and survival. In preclinical studies, AZD3229 has demonstrated potent activity against a wide range of primary and secondary KIT mutations.
Preclinical Pharmacokinetic Data
AZD3229 has been characterized as a compound with low volume of distribution, low clearance, and good oral bioavailability in preclinical species.[1] While specific Cmax, Tmax, and AUC values are not consistently reported in publicly available literature, the following tables summarize the key pharmacokinetic parameters that have been described.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of AZD3229
| Parameter | Mouse | Rat | Dog |
| Volume of Distribution (Vd) | 0.7 L/kg[1] | 0.6 L/kg[1] | 0.3 L/kg[1] |
| Clearance (CL) | 7 mL/min/kg[1] | N/A | N/A |
| Oral Bioavailability (F) | >90%[1] | 79%[1] | 69%[1] |
| Half-life (t½) | ~2 hours[1] | N/A | N/A |
| Cmax | Not Reported | Not Reported | Not Reported |
| Tmax | Not Reported | Not Reported | Not Reported |
| AUC | Proportional increase with dose (0.5–20 mg/kg)[1] | Not Reported | Not Reported |
N/A: Not available in the reviewed literature.
Experimental Protocols for In Vivo Pharmacokinetic Analysis
The following protocols are based on published methodologies for the in vivo pharmacokinetic analysis of AZD3229 in mice and provide a framework for designing similar studies in other preclinical species.[1]
Protocol 1: In Vivo Pharmacokinetic Study in Mice
1. Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
2. Materials:
-
This compound
-
Vehicle for IV administration (e.g., saline, DMSO/PEG mixture)
-
Vehicle for oral administration (e.g., 0.5% HPMC, 1% Tween 80 in water)
-
Non-tumor-bearing immunocompromised mice (e.g., CB-17 SCID)[1]
-
Standard laboratory equipment for animal handling and dosing (IV and oral gavage)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
3. Experimental Workflow:
4. Procedure:
-
Animal Acclimatization: House animals in appropriate conditions for at least one week prior to the study to allow for acclimatization.
-
Formulation Preparation:
-
For intravenous (IV) administration, dissolve this compound in a suitable vehicle to achieve the desired concentration (e.g., for a 5 mg/kg dose).
-
For oral (PO) administration, suspend or dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
-
-
Dosing:
-
Administer the prepared formulation to the mice via the appropriate route (tail vein injection for IV, oral gavage for PO).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points post-dose. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.[1]
-
Collect samples via a suitable method, such as tail vein or saphenous vein puncture, into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
-
Sample Storage:
-
Store the plasma samples at -80°C until bioanalysis.
-
5. Bioanalytical Method:
-
Sample Preparation:
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
6. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, using non-compartmental analysis.
Considerations for Rat and Dog Pharmacokinetic Studies
-
Dose Selection: Doses should be selected based on allometric scaling from mouse data and any available toxicology information.
-
Catheterization: For serial blood sampling in rats and dogs, the use of indwelling catheters (e.g., in the jugular vein) is recommended to minimize animal stress and ensure high-quality sample collection.
-
Blood Sample Volume: Larger blood volumes can be collected from rats and dogs, allowing for more extensive time-point sampling if required.
-
Metabolism Differences: Be aware of potential species differences in drug metabolism, which can significantly impact the pharmacokinetic profile.
Conclusion
The preclinical pharmacokinetic profile of this compound is characterized by favorable properties, including good oral bioavailability across multiple species. The provided protocols offer a foundation for conducting robust in vivo pharmacokinetic studies to further characterize this promising anti-cancer agent. A thorough understanding of its pharmacokinetics is essential for its continued development and successful clinical translation.
References
Troubleshooting & Optimization
Optimizing AZD3229 Tosylate for In Vitro GIST Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of AZD3229 Tosylate in in vitro studies, particularly for Gastrointestinal Stromal Tumor (GIST) cell lines. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: AZD3229 is a highly potent and selective small-molecule inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases.[1][2][3] In GIST, mutations in KIT or PDGFRA lead to constitutive kinase activity, driving tumor growth. AZD3229 functions by inhibiting the phosphorylation of KIT and its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, thereby blocking proliferation and inducing apoptosis in cancer cells.
Q2: What is the recommended starting concentration for this compound in GIST cell line studies?
A2: AZD3229 demonstrates low nanomolar activity against a wide range of primary and secondary KIT mutations.[1][3] For initial experiments, a dose-response study is recommended. Based on available data, a starting concentration range of 1 nM to 100 nM is advisable for most GIST cell lines. The optimal concentration will depend on the specific KIT mutation status of the cell line being used.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO). For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in cell culture medium immediately before use. It is crucial to ensure the final DMSO concentration in your cell culture does not exceed 0.5%, and ideally is below 0.1%, to avoid solvent-induced cytotoxicity.
Q4: I am observing limited or no effect of AZD3229 in my cell-based assays. What are the potential reasons?
A4: Discrepancies between expected and observed activity can arise from several factors. These may include issues with compound solubility or degradation, the specific mutation profile of your cell line rendering it less sensitive, or suboptimal assay conditions. Refer to the troubleshooting section for a more detailed guide on how to address this issue. It is also important to consider that discrepancies between biochemical and cell-based assays are common due to factors like cell permeability and the presence of high intracellular ATP concentrations.
Data Presentation: Potency of AZD3229 in GIST Models
The following table summarizes the reported potency of AZD3229 in various experimental models, providing a reference for concentration selection in your in vitro studies.
| Cell Line/Model | KIT Mutation Status | Potency Metric | Value (nM) |
| GIST 430/654A | Exon 11 del / V654A | EC90 (pKIT inhibition) | 43 |
| Ba/F3 D816H | D816H | EC90 (pKIT inhibition) | 20 |
| HGiXF-105 | Exon 11 del / Y823D | EC90 (pKIT inhibition) | 4 |
| HGiXF-106 | Exon 11 del / V654A | EC90 (pKIT inhibition) | 76 |
| GIST-T1 | Exon 11 deletion | GI50 | ~21 |
| GIST-882 | Exon 13 K642E | GI50 | ~43 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of AZD3229 on the viability of GIST cell lines.
-
Cell Seeding: Seed GIST cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete cell culture medium. A typical concentration range to start with is 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest AZD3229 concentration).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of AZD3229 or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).
Protocol 2: Western Blotting for Phospho-KIT Inhibition
This protocol describes how to assess the inhibitory effect of AZD3229 on KIT phosphorylation.
-
Cell Treatment: Seed GIST cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of AZD3229 (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated KIT (p-KIT) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total KIT and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-KIT to total KIT.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | - Final DMSO concentration is too high.- Low aqueous solubility of the compound. | - Ensure the final DMSO concentration is below 0.5% (ideally <0.1%).- Prepare intermediate dilutions in culture medium to minimize the volume of DMSO stock added.- After dilution, gently vortex or pipette to ensure complete dissolution. |
| Inconsistent or No Inhibition in Cell-Based Assays | - Compound degradation.- Cell line is not sensitive to KIT/PDGFRA inhibition.- Suboptimal assay conditions. | - Prepare fresh stock solutions. Aliquot stocks to avoid multiple freeze-thaw cycles.- Verify the KIT/PDGFRA mutation status of your cell line.- Optimize cell seeding density and treatment duration. |
| High Background in Western Blots | - Insufficient blocking.- Primary or secondary antibody concentration is too high. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal dilution. |
| Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors during compound dilution or reagent addition. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be meticulous with dilutions and additions. |
Visualizations
Caption: AZD3229 inhibits KIT/PDGFRA signaling pathways.
Caption: General experimental workflow for in vitro studies.
Caption: A logical approach to troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management - Campanella - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 3. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting AZD3229 Tosylate precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD3229 Tosylate. The following information is designed to help you overcome common challenges, particularly precipitation issues, during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the tosylate salt form of Ubavitinib, a potent and selective small-molecule inhibitor of the receptor tyrosine kinases KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] In many cancers, particularly gastrointestinal stromal tumors (GIST), mutations in KIT or PDGFRA lead to their constitutive activation, driving tumor cell proliferation and survival.[1][2] AZD3229 inhibits these kinases, thereby blocking downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth and survival.[1]
Q2: Why is my this compound precipitating in my cell culture media?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: The free base of AZD3229 is insoluble in water.[3] While the tosylate salt form generally improves aqueous solubility compared to the free base, it can still be challenging to keep it in solution, especially at higher concentrations.[4][5]
-
High Supersaturation: When a concentrated stock solution of this compound (typically in DMSO) is diluted into the aqueous environment of cell culture media, the concentration may exceed its solubility limit, causing it to "crash out" of solution.
-
Rapid Solvent Shift: Adding the DMSO stock solution too quickly to the media can create localized areas of high concentration, leading to immediate precipitation.
-
Media Composition: Components in the cell culture media, such as proteins and salts, can interact with the compound and reduce its solubility.
-
pH and Temperature: The solubility of many compounds is dependent on the pH and temperature of the solution. Cell culture media is typically around neutral pH, which may not be optimal for this compound solubility.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AZD3229. The free base has a high solubility in DMSO (95 mg/mL or 198.12 mM).[3] It is crucial to use anhydrous, high-quality DMSO to ensure maximum solubility.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects. However, this can be cell-line dependent. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms immediately upon adding stock solution to media. | 1. High final concentration: The desired working concentration exceeds the solubility of this compound in the media. 2. Rapid solvent shift: The DMSO stock was added too quickly. 3. Concentrated stock solution: The initial DMSO stock is too concentrated, leading to a large solvent shift. | 1. Lower the final concentration: Test a range of lower concentrations to find the solubility limit in your specific media. 2. Improve dilution technique: Pre-warm the cell culture media to 37°C. Add the stock solution dropwise to the vortex of the media while gently swirling or vortexing to ensure rapid and even distribution. 3. Use an intermediate dilution step: Prepare an intermediate dilution of the stock solution in serum-free media or PBS before adding it to the final culture media. |
| Precipitate forms over time during incubation. | 1. Compound instability: The compound may not be stable in the aqueous media over long incubation periods. 2. Interaction with media components: Serum proteins or other components may be causing the compound to precipitate over time. 3. Media evaporation: Evaporation of media in the incubator can increase the compound's concentration to a point where it precipitates. | 1. Reduce incubation time or refresh media: If the experiment allows, reduce the incubation time or replace the media with freshly prepared compound-containing media every 24-48 hours. 2. Reduce serum concentration: If your cell line permits, try reducing the serum concentration or using a serum-free media. 3. Ensure proper humidification: Maintain proper humidity levels in your cell culture incubator to minimize evaporation. |
| Inconsistent experimental results or lower than expected potency. | 1. Micro-precipitation: Fine, unobserved precipitation is occurring, reducing the effective concentration of the compound in solution. 2. Inaccurate stock solution concentration: The initial stock solution may not be at the expected concentration due to incomplete dissolution or degradation. | 1. Visually inspect for precipitation: Carefully inspect the media under a microscope for any signs of fine precipitate before adding it to cells. Consider filtering the final working solution through a 0.22 µm syringe filter. 2. Ensure complete dissolution of stock: To aid dissolution of the stock solution in DMSO, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[3] Always visually confirm that the stock solution is clear. |
Data Presentation
Table 1: Solubility of AZD3229 and its Tosylate Salt
| Solvent | AZD3229 (Free Base) Solubility | This compound Solubility | Notes |
| DMSO | 95 mg/mL (198.12 mM)[3] | Expected to be high | The tosylate salt form is not expected to significantly alter solubility in a highly effective organic solvent like DMSO. |
| Water | Insoluble[3] | Poorly soluble; higher than free base | Tosylate salts are generally more soluble in aqueous solutions than their corresponding free bases.[4][5] The exact solubility in water is not published, but it is expected to be low. |
| Ethanol (B145695) | Data not available | Data not available | Generally, kinase inhibitors have lower solubility in ethanol compared to DMSO. |
| PBS (pH 7.4) | Data not available | Poorly soluble; higher than free base | Similar to water, the tosylate salt should have improved but still limited solubility in physiological buffers. |
| Cell Culture Media | Data not available | Highly variable and concentration-dependent | Solubility is influenced by media components like serum and salts. Empirical testing is required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 651.7 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 6.517 mg of this compound.
-
Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly to dissolve the powder. If needed, you can warm the tube to 37°C and briefly sonicate in an ultrasonic water bath to ensure complete dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture media (with or without serum, as required by the experiment)
-
Sterile tubes for dilution
Methodology:
-
Determine the final desired concentration: For this example, we will prepare a 1 µM working solution.
-
Perform serial dilutions:
-
Intermediate Dilution (Recommended): Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed serum-free media or PBS. Vortex gently.
-
Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of the final pre-warmed cell culture media (containing serum, if applicable). This will give you a final concentration of 1 µM with a final DMSO concentration of 0.01%.
-
-
Alternative Direct Dilution (for lower concentrations):
-
To prepare a 1 µM working solution directly, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture media.
-
Crucial Step: Add the 1 µL of stock solution dropwise into the vortex of the media while it is being gently swirled or vortexed. This ensures rapid dispersal and minimizes the risk of precipitation.
-
-
Cell Treatment:
-
Remove the existing media from your cultured cells.
-
Add the freshly prepared this compound working solution to your cells.
-
Remember to include a vehicle control (media with the same final DMSO concentration) in your experimental setup.
-
-
Incubation: Place the cells back into the incubator for the desired treatment period.
Visualizations
Caption: Inhibition of KIT and PDGFRA by AZD3229 blocks downstream signaling.
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
AZD3229 Tosylate off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AZD3229 Tosylate. The content addresses potential issues and experimental considerations related to its use in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD3229?
AZD3229 is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] It is designed to inhibit a wide range of mutations in these kinases that are commonly found in gastrointestinal stromal tumors (GIST).[1][3]
Q2: Is AZD3229 a broad-spectrum kinase inhibitor?
No, AZD3229 is a highly selective inhibitor. It was specifically designed to be a potent pan-KIT mutant kinase inhibitor while minimizing activity against other kinases, such as KDR (VEGFR2), to reduce the potential for off-target effects like hypertension that are observed with other multi-targeted therapies.[2][4]
Q3: What are the known primary targets of AZD3229?
The primary targets are wild-type and various mutant forms of the KIT and PDGFRα receptor tyrosine kinases.[1][3]
Q4: Can AZD3229 be used in cell lines other than GIST?
While AZD3229 was developed for GIST, its utility in other cancer cell lines would depend on the presence of activating KIT or PDGFRα mutations. Researchers should first characterize the genomic profile of their cell lines of interest to determine if these driver mutations are present.
Troubleshooting Guide
Issue 1: I am not observing an anti-proliferative effect in my cancer cell line after treatment with AZD3229.
-
Possible Cause 1: Lack of a KIT or PDGFRα driver mutation.
-
Troubleshooting Step: Verify that your cancer cell line harbors a sensitizing mutation in KIT or PDGFRα. The efficacy of AZD3229 is primarily dependent on the constitutive activation of these signaling pathways.[5]
-
-
Possible Cause 2: Insufficient drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal concentration and duration of treatment for your specific cell line. Refer to published potency data for guidance on appropriate concentration ranges.
-
-
Possible Cause 3: Drug stability and activity.
-
Troubleshooting Step: Ensure that the this compound compound has been stored correctly and that the prepared solutions are fresh. Degradation of the compound can lead to a loss of activity.
-
Issue 2: I am not seeing the same off-target effects (e.g., anti-angiogenic effects) that I see with other KIT inhibitors like sunitinib (B231) or regorafenib (B1684635).
-
Possible Cause: High selectivity of AZD3229.
-
Explanation: AZD3229 was intentionally designed to have low activity against VEGFR2 (KDR), a key mediator of angiogenesis.[4][6] Sunitinib and regorafenib are multi-targeted kinase inhibitors with significant anti-VEGFR2 activity, which contributes to their anti-angiogenic effects and can also lead to side effects like hypertension.[1] The absence of these effects with AZD3229 is an expected outcome of its selectivity profile.
-
Issue 3: I am observing unexpected cell death or toxicity that does not seem to be related to KIT or PDGFRα inhibition.
-
Possible Cause: Uncharacterized off-target effects in a specific cellular context.
-
Troubleshooting Step 1: To investigate if the observed effect is on-target, you can use a rescue experiment. Transfect the cells with a drug-resistant mutant of KIT or PDGFRα. If the toxicity is on-target, the resistant cells should survive.
-
Troubleshooting Step 2: Employ a genetic approach, such as CRISPR-Cas9, to knock out the intended target (KIT or PDGFRα). If the drug still induces cytotoxicity in the knockout cells, it suggests an off-target mechanism of action.[7][8]
-
Troubleshooting Step 3: Perform a kinome scan or proteomic profiling to identify other potential protein targets of AZD3229 in your specific cell line.
-
Quantitative Data
Table 1: In Vitro Potency of AZD3229 in Engineered and GIST-Derived Cell Lines
| Cell Line / Mutation | IC50 (nM) | Fold Potency vs. Imatinib (B729) |
| Primary KIT Mutations | ||
| GIST-T1 (Exon 11) | Data not specified | 15-60x more potent |
| Secondary KIT Mutations | ||
| Ba/F3 KIT D816H | Low nanomolar | Data not specified |
| GIST 430/V654A | Low nanomolar | Data not specified |
| HGiX-106 (PDX model) | Low nanomolar | Data not specified |
| HGiX-105 (PDX model) | Low nanomolar | Data not specified |
Note: Specific IC50 values for all cell lines were not consistently available in the provided search results. The data indicates low nanomolar activity against a wide spectrum of secondary mutations and significantly higher potency than imatinib against primary mutations.[1][5]
Table 2: Estimated EC90 for Inhibition of KIT Phosphorylation in Xenograft Models
| Xenograft Model | Mutation | Estimated EC90 (nM) |
| Ba/F3 | D816H | 20 |
| GIST 430 | V654A | 43 |
| HGiX-106 | V654A | 76 |
| HGiX-105 | Y823D | 4 |
[5]
Experimental Protocols
Protocol 1: Cellular Proliferation Assay
-
Cell Seeding: Plate cancer cell lines (e.g., GIST-T1, or Ba/F3 cells engineered to express KIT mutations) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add the different concentrations of the drug to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
Data Analysis: Plot the cell viability against the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for KIT Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium if necessary, and then treat with different concentrations of AZD3229 for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated KIT (p-KIT) and total KIT. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of KIT phosphorylation at different drug concentrations.
Visualizations
Caption: Mechanism of action of AZD3229 in cancer cells.
Caption: Troubleshooting workflow for unexpected results with AZD3229.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing AZD3229 Tosylate toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicities of AZD3229 Tosylate observed in animal models. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The toxicity profile and management strategies outlined below are based on the known class effects of KIT/PDGFRα inhibitors and general principles of preclinical toxicology. Specific findings for this compound may vary, and all experimental procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines and under the supervision of a qualified veterinarian.
Troubleshooting Guide: Managing Common Adverse Events
This guide addresses potential adverse events (AEs) that may be encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea / Dehydration | On-target inhibition of KIT/PDGFRα in the gastrointestinal tract. | 1. Monitor: Daily body weight, fecal consistency, and hydration status (skin turgor). 2. Supportive Care: Provide supplemental hydration (e.g., hydrogel packs, subcutaneous fluids). 3. Dose Adjustment: For moderate to severe diarrhea, consider a dose reduction or a temporary dosing holiday. |
| Weight Loss (>15%) | Reduced food intake due to malaise, gastrointestinal effects, or other systemic toxicity. | 1. Assess: Evaluate for other clinical signs to identify the underlying cause. 2. Nutritional Support: Provide palatable, high-calorie supplemental food. 3. Dose Modification: Implement a dose reduction or interruption until weight stabilizes. |
| Anemia / Thrombocytopenia | Potential on-target effect on hematopoietic progenitor cells expressing KIT. | 1. Monitoring: Conduct complete blood counts (CBCs) at baseline and regular intervals during the study. 2. Evaluation: For significant cytopenias, consult with a veterinarian to rule out other causes. 3. Dose Adjustment: Consider dose reduction for persistent or severe hematological changes. |
| Elevated Liver Enzymes (ALT/AST) | Potential for drug-induced liver injury. | 1. Monitoring: Perform serum biochemistry at baseline and periodically. 2. Investigation: If elevations are significant, consider histopathological evaluation of liver tissue at study termination. 3. Dose Modification: Dose reduction or cessation may be necessary for severe hepatotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD3229 and how might it relate to toxicity?
A1: AZD3229 is a potent and selective small-molecule inhibitor of both KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinases.[1][2] These signaling pathways are crucial for the growth of certain tumors, but also play a role in normal physiological processes, including hematopoiesis, gastrointestinal homeostasis, and maintenance of interstitial cells of Cajal. Therefore, on-target inhibition of KIT and PDGFRα in healthy tissues can lead to some of the observed side effects.[1]
Diagram of the AZD3229 Mechanism of Action
Caption: AZD3229 inhibits KIT and PDGFRα, blocking downstream signaling.
Q2: What are the expected toxicities of this compound in animal models based on its class?
A2: As a KIT/PDGFRα inhibitor, potential toxicities could include gastrointestinal issues like diarrhea, nausea, and vomiting. Other possible effects may involve hematological changes such as anemia and thrombocytopenia, as well as alterations in liver enzymes.[1] It is noteworthy that AZD3229 was specifically designed to be highly selective and to avoid inhibition of VEGFR2, thereby reducing the risk of hypertension that is commonly observed with other multi-kinase inhibitors used in similar therapeutic areas.[2][3]
Q3: Are there any recommended starting doses for preclinical studies?
A3: Dosing should be determined based on the specific experimental goals and animal model. However, published efficacy studies in mouse xenograft models have used oral doses of up to 20 mg/kg twice daily (BID), which resulted in significant anti-tumor activity.[4] It is recommended to conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model.
Q4: What monitoring parameters are crucial during an in vivo study with AZD3229?
A4: Regular and careful monitoring is essential. Key parameters include:
-
Clinical Observations: Daily checks for general well-being, behavior, and signs of distress.
-
Body Weight: At least twice weekly to detect trends in weight loss.
-
Food and Water Intake: Monitor to ensure adequate consumption.
-
Fecal and Urine Output: Daily cage-side observation for signs of diarrhea or other abnormalities.
-
Blood Work: Complete blood counts and serum biochemistry at baseline and selected time points to monitor for hematological and organ toxicity.
Workflow for Monitoring and Managing Adverse Events
Caption: A logical workflow for animal monitoring and intervention.
Experimental Protocols
Protocol 1: Supportive Care for Gastrointestinal Toxicity
-
Objective: To mitigate dehydration and weight loss associated with diarrhea.
-
Procedure:
-
Hydration: Place a hydrogel pack or a second water bottle in the cage of any animal exhibiting loose stools or a decrease in skin turgor.
-
Subcutaneous Fluids: For animals with a body weight loss of >10% or signs of moderate dehydration, administer 1-2 mL of sterile 0.9% saline or Lactated Ringer's solution subcutaneously once or twice daily, as directed by a veterinarian.
-
Nutritional Support: Provide a high-calorie, palatable dietary supplement in a dish on the cage floor.
-
Monitoring: Continue daily body weight measurements and clinical observations until symptoms resolve.
-
Protocol 2: Monitoring for Hematological Toxicity in Rodent Models
-
Objective: To detect and quantify potential myelosuppressive effects.
-
Procedure:
-
Blood Collection: Collect approximately 50-100 µL of whole blood via tail vein or saphenous vein at baseline (pre-dose) and on specified days (e.g., Day 7, 14, and at study termination).
-
Sample Handling: Place the blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Analysis: Analyze the samples using a validated hematology analyzer to determine parameters including red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), platelet count (PLT), and white blood cell count (WBC) with differential.
-
Data Review: Compare post-dose values to baseline and control group data to identify any significant changes. A >25% decrease in platelet or neutrophil counts from baseline should be noted and monitored closely.
-
References
- 1. PDGFR-alpha Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with AZD3229 Tosylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using AZD3229 Tosylate. The information is designed to help interpret unexpected results and refine experimental approaches.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound. Each guide provides potential causes and recommended solutions in a question-and-answer format.
Issue 1: Reduced or No Inhibition of KIT/PDGFRα Phosphorylation
Question: I am treating my cells with this compound, but I am not observing the expected decrease in KIT or PDGFRα phosphorylation via Western blot. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Solution: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[1] Verify the final concentration used in your assay is sufficient to inhibit your specific cell line's KIT/PDGFRα mutation.
-
-
Cell Line Specificity and Resistance:
-
Solution: Confirm the KIT or PDGFRα mutation status of your cell line. While AZD3229 is a potent pan-mutant inhibitor, certain mutations may exhibit different sensitivities.[2][3][4] Consider the possibility of acquired resistance if the cells have been cultured for extended periods with the inhibitor.
-
-
Experimental Protocol (Western Blot):
-
Solution: The detection of phosphorylated proteins requires a specific protocol to prevent dephosphorylation during sample preparation. Ensure your lysis buffer contains phosphatase inhibitors. Use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.
-
Experimental Protocol: Western Blot for Phosphorylated KIT/PDGFRα
| Step | Procedure |
| 1. Cell Lysis | Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails on ice. |
| 2. Protein Quantification | Determine protein concentration using a BCA assay. |
| 3. Sample Preparation | Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes. |
| 4. SDS-PAGE | Separate 20-30 µg of protein on an SDS-polyacrylamide gel. |
| 5. Protein Transfer | Transfer proteins to a PVDF membrane. |
| 6. Blocking | Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. |
| 7. Primary Antibody | Incubate with primary antibodies against phospho-KIT/PDGFRα and total KIT/PDGFRα overnight at 4°C. |
| 8. Secondary Antibody | Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. |
| 9. Detection | Visualize bands using an ECL substrate and an imaging system. |
Troubleshooting Workflow for Lack of Phosphorylation Inhibition
Caption: Troubleshooting workflow for lack of KIT/PDGFRα phosphorylation inhibition.
Issue 2: Unexpected Cell Viability or Resistance
Question: My cell viability assays show that the cells are less sensitive to this compound than expected based on published IC50 values. Why might this be?
Possible Causes and Troubleshooting Steps:
-
Cell Line and Mutation-Specific Potency:
-
Solution: The potency of AZD3229 can vary depending on the specific KIT or PDGFRα mutation.[5] Compare your cell line's mutation with the data in the table below.
AZD3229 Potency Against Various KIT Mutations
-
| Cell Line Model | KIT Mutation | Estimated EC90 (nM) |
| Ba/F3 | D816H | 20 |
| GIST 430 | V654A | 43 |
| HGiX-106 (PDX) | V654A | 76 |
| HGiX-105 (PDX) | Y823D | 4 |
| (Data adapted from preclinical models)[5] |
-
Acquired Resistance:
-
Assay Conditions:
-
Solution: Ensure your cell viability assay conditions (e.g., cell seeding density, incubation time) are consistent and optimized.
-
Issue 3: Paradoxical Activation of a Downstream Signaling Pathway
Question: After treating with this compound, I see inhibition of p-KIT, but a paradoxical increase in the phosphorylation of a downstream effector like ERK. What could explain this?
Possible Causes and Troubleshooting Steps:
-
Feedback Loop Activation:
-
Solution: Inhibition of a primary signaling pathway can sometimes lead to the compensatory activation of other pathways through feedback mechanisms.[8][9] For example, the inhibition of KIT signaling might relieve negative feedback on another receptor tyrosine kinase (RTK), leading to its activation and subsequent ERK phosphorylation.
-
-
Off-Target Effects:
-
Solution: While AZD3229 is highly selective, at higher concentrations, off-target effects are possible.[10] Review the kinome selectivity profile of AZD3229 and consider if it might be interacting with other kinases in your cellular context.
-
Hypothetical Paradoxical Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical Activation of Oncogenic Signaling as a Cancer Treatment Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradoxical Activation of Oncogenic Signaling as a Cancer Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing AZD3229 Tosylate Efficacy in Resistant GIST Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of AZD3229 Tosylate in resistant Gastrointestinal Stromal Tumor (GIST) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in GIST?
A1: this compound is a potent and selective pan-KIT and PDGFRA inhibitor.[1][2] In GIST, tumor growth is often driven by mutations in the KIT or PDGFRA receptor tyrosine kinases, leading to their constitutive activation.[3] AZD3229 is designed to inhibit a broad range of primary and secondary mutations in KIT and PDGFRA, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1][2] It has shown to be 15 to 60 times more potent than imatinib (B729) in inhibiting primary KIT mutations and demonstrates low nanomolar activity against a wide spectrum of secondary mutations.[1]
Q2: What are the common mechanisms of resistance to tyrosine kinase inhibitors (TKIs) like imatinib in GIST?
A2: Resistance to TKIs in GIST can be broadly categorized as primary or secondary.
-
Primary resistance: Occurs when the tumor does not respond to the initial treatment. This can be due to specific primary mutations, such as the PDGFRA D842V mutation, which are inherently resistant to imatinib.[3]
-
Secondary (acquired) resistance: Develops after an initial response to therapy. The most common cause is the acquisition of new mutations within the KIT or PDGFRA genes, often in the ATP-binding pocket or the activation loop.[3] These secondary mutations can prevent the TKI from effectively binding to and inhibiting the kinase. Another significant mechanism is the activation of alternative signaling pathways that bypass the inhibited KIT/PDGFRA signaling, most notably the PI3K/AKT/mTOR pathway.[4]
Q3: How can the efficacy of AZD3229 be improved in GIST models that have developed resistance?
A3: Strategies to enhance the efficacy of AZD3229 in resistant GIST models include:
-
Combination Therapy: Combining AZD3229 with inhibitors of downstream signaling pathways, such as PI3K/AKT/mTOR inhibitors, can be an effective strategy to overcome resistance mediated by the activation of these pathways.[4]
-
Targeting Heat Shock Protein 90 (HSP90): HSP90 is a chaperone protein that is crucial for the stability and function of mutant KIT proteins. HSP90 inhibitors can lead to the degradation of KIT, including the mutated forms that confer resistance to TKIs.
-
Rational Combination with other TKIs: In cases of polyclonal resistance, where multiple different resistance mutations are present, a combination of TKIs with different binding modes or targeting profiles might be beneficial.
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent or unexpected results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Suboptimal Cell Seeding Density.
-
Solution: Determine the optimal seeding density for each GIST cell line through a titration experiment. GIST cell lines like GIST-T1 and GIST-882 have different proliferation rates.[5] For an MTT assay, a general starting point is 1x10^4 to 1.5x10^5 cells/well in a 96-well plate, but this should be optimized to ensure cells are in the exponential growth phase during the assay.[6]
-
-
Possible Cause 2: Imatinib carryover in resistant cell line cultures.
-
Solution: When establishing or maintaining imatinib-resistant GIST cell lines, it is common practice to culture them in the presence of imatinib to maintain selective pressure.[4] Before conducting experiments with a different inhibitor like AZD3229, ensure to wash the cells thoroughly with fresh, drug-free medium to avoid any confounding effects of imatinib.
-
-
Possible Cause 3: Mycoplasma contamination.
-
Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response. Use a reliable PCR-based or luminescence-based mycoplasma detection kit. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.
-
Problem: Weak or no signal for phosphorylated proteins (e.g., p-KIT, p-AKT) in Western blotting.
-
Possible Cause 1: Inefficient protein extraction or phosphatase activity.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure rapid cell lysis on ice and immediate processing or storage at -80°C.
-
-
Possible Cause 2: Suboptimal antibody concentration or incubation time.
-
Solution: Optimize the primary antibody concentration. For phospho-specific antibodies like p-AKT (Ser473), a starting dilution of 1:1000 is often recommended, but this should be titrated for your specific experimental conditions.[7][8] Incubate the primary antibody overnight at 4°C with gentle agitation to enhance signal.[7]
-
-
Possible Cause 3: Low abundance of the target protein.
-
Solution: Increase the amount of total protein loaded onto the gel. For detecting less abundant phosphorylated proteins, loading 20-50 µg of total protein per lane may be necessary.[8]
-
In Vivo Experiments (Xenograft Models)
Problem: Poor tumor engraftment or slow growth of GIST patient-derived xenografts (PDXs).
-
Possible Cause 1: Quality of the initial tumor tissue.
-
Solution: Use fresh, viable tumor tissue for implantation whenever possible. Minimize the time between tumor resection and implantation. The success rate of establishing GIST PDXs can be low, so implanting tissue from multiple patients is advisable.[9]
-
-
Possible Cause 2: Inappropriate mouse strain.
-
Solution: Highly immunodeficient mouse strains such as NOD-scid IL2Rgamma(null) (NOG) or similar strains are recommended for the engraftment of human GIST tissue.[9]
-
-
Possible Cause 3: Tumor necrosis.
-
Solution: When passaging tumors, select viable, non-necrotic areas for re-implantation to ensure successful tumor growth in subsequent generations of mice.
-
Problem: High variability in tumor volume within a treatment group.
-
Possible Cause 1: Inconsistent initial tumor size.
-
Solution: Randomize animals into treatment groups only after the tumors have reached a palpable and measurable size (e.g., 100-200 mm³). Ensure that the average and range of tumor volumes are similar across all groups before starting treatment.
-
-
Possible Cause 2: Heterogeneity of the PDX model.
-
Solution: PDX models can retain the heterogeneity of the original patient tumor.[10] While this is a strength of the model, it can lead to variability in treatment response. Increase the number of animals per group to achieve statistical power. Analyze individual tumor responses in addition to group averages.
-
Quantitative Data Summary
Table 1: In Vitro Potency of AZD3229 Against Various KIT Mutations.
| Cell Line / Mutation | IC50 (nM) of AZD3229 | Reference |
| Ba/F3 KIT D816H | 20 | [11][12] |
| GIST 430 (KIT V654A) | 43 | [11][12] |
| HGiX-106 (PDX KIT V654A) | 76 | [11][12] |
| HGiX-105 (PDX KIT Y823D) | 4 | [11][12] |
Table 2: In Vivo Efficacy of AZD3229 in GIST Xenograft Models.
| Model | Mutation | Treatment | Tumor Growth Inhibition (%) | Reference |
| GIST 430/654A | KIT V654A | AZD3229 (20 mg/kg BID) | -60 to -99 | [11][12] |
| PDX HGiXF-106 | KIT V654A | AZD3229 (20 mg/kg BID) | -60 to -99 | [11][12] |
| PDX HGiXF-105 | KIT Y823D | AZD3229 (20 mg/kg BID) | -60 to -99 | [11][12] |
| Ba/F3 D816H | KIT D816H | AZD3229 (20 mg/kg BID) | -60 to -99 | [11][12] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Culture GIST cell lines (e.g., GIST-T1, GIST-882) in their recommended medium (e.g., DMEM for GIST-T1, RPMI for GIST-882) with 10% FBS.[5]
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value.
-
Western Blotting for KIT Signaling Pathway
-
Sample Preparation:
-
Seed GIST cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against p-KIT (Tyr719), KIT, p-AKT (Ser473), AKT, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended antibody dilutions are typically 1:1000, but should be optimized.[7][8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software.
-
In Vivo Efficacy Study in a GIST PDX Model
-
Tumor Implantation:
-
Obtain fresh GIST tumor tissue from a consenting patient under sterile conditions.
-
Implant a small fragment (approximately 3x3x3 mm) of the tumor subcutaneously into the flank of an immunodeficient mouse (e.g., NOG mouse).[9]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by palpation and caliper measurements twice a week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Visualizations
Caption: Canonical signaling pathways downstream of KIT/PDGFRA in GIST and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in resistant GIST models.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current research and treatment for gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic and transcriptomic analysis of imatinib resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of Novel Imatinib-Resistant Genes in Gastrointestinal Stromal Tumors [frontiersin.org]
- 10. medium.com [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
AZD3229 Tosylate stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AZD3229 Tosylate. Below you will find frequently asked questions and a troubleshooting guide to ensure the stability and proper handling of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store unopened vials of solid this compound?
A1: For optimal stability, solid this compound should be stored under specific conditions to prevent degradation. For long-term storage, a temperature of -20°C is recommended, which can preserve the compound for months to years.[1] For short-term storage, such as a few days to weeks, a temperature range of 0 - 4°C is acceptable.[1] It is also crucial to store the solid powder in a dry, dark place.[1]
Q2: What is the recommended procedure for preparing stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] It is advisable to use fresh, high-purity DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can affect the stability of the compound. When preparing a stock solution, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: How should I store stock solutions of this compound?
A3: The stability of this compound in solution is dependent on the storage temperature. For long-term storage of up to a year, it is recommended to keep the stock solutions at -80°C.[2] For shorter-term storage of up to one month, -20°C is suitable.[2]
Q4: Is this compound sensitive to light?
A4: While detailed photostability studies are not widely published, general best practices for handling light-sensitive compounds should be followed. The solid form should be stored in the dark.[1] When working with solutions, it is prudent to minimize exposure to direct light.
Q5: Can I store this compound at room temperature?
A5: this compound is stable enough to be shipped at ambient temperature for a few weeks.[1] However, for laboratory storage, it is not recommended to keep the compound at room temperature for extended periods. Adhering to the recommended short-term (0 - 4°C) and long-term (-20°C) storage conditions for the solid form is crucial for maintaining its integrity.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause 1: Compound Degradation. Improper storage of either the solid compound or stock solutions can lead to degradation.
-
Solution: Review the storage conditions of your this compound. Ensure that the solid form is stored at the correct temperature and protected from light and moisture. For stock solutions, confirm they have been stored at the appropriate temperature and that repeated freeze-thaw cycles have been avoided by using aliquots.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or precipitation of the compound in your stock solution.
-
Solution: Ensure the compound is fully dissolved when preparing your stock solution. If you observe any precipitation in your stock solution upon thawing, gently warm and vortex the solution to redissolve the compound before use.
-
Issue 2: Variability between different batches of the compound.
-
Possible Cause: Different handling procedures. Inconsistencies in how different batches are stored and handled can lead to variability.
-
Solution: Standardize your protocol for storing and handling this compound across all batches. This includes using the same type of storage vials, aliquoting strategy, and solvent grade.
-
Data Summary Table
| Parameter | Storage Condition | Duration |
| Solid Form (Long-term) | -20°C, dry, dark | Months to years[1] |
| Solid Form (Short-term) | 0 - 4°C, dry, dark | Days to weeks[1] |
| Shipping | Ambient temperature | A few weeks[1] |
| Stock Solution in DMSO | -80°C | Up to 1 year[2] |
| Stock Solution in DMSO | -20°C | Up to 1 month[2] |
Visual Guides
Caption: Recommended workflow for handling and storing this compound.
References
Overcoming poor AZD3229 Tosylate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with AZD3229 Tosylate, with a focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the tosylate salt form of AZD3229 (also known as Ubavitinib), a potent and selective pan-inhibitor of mutant c-Kit and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinases.[1][2] These receptor tyrosine kinases, when mutated, are key drivers in the proliferation of various tumor cells, particularly in Gastrointestinal Stromal Tumors (GISTs).[3] AZD3229 inhibits the downstream signaling pathways mediated by c-Kit and PDGFRα, thereby suppressing tumor cell growth.[1]
Q2: What are the main challenges when working with this compound?
Like many kinase inhibitors, this compound can exhibit poor aqueous solubility, which can lead to challenges in preparing solutions for in vitro and in vivo experiments. Issues such as compound precipitation upon dilution into aqueous media are common and can affect the accuracy and reproducibility of experimental results.
Solubility and Formulation Guide
Quantitative Solubility Data
The solubility of AZD3229 can vary depending on whether the free base or the tosylate salt is used. The following data has been compiled from various sources. Note that solubility in aqueous buffers is often low and may require specific formulation strategies.
| Solvent/Vehicle | Form | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Free Base | 96 mg/mL (~200.2 mM) | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | Tosylate | Soluble | Quantitative data not specified, but readily soluble.[] |
| Ethanol | Not Specified | Limited data available. Generally expected to be less soluble than in DMSO. | |
| PBS (pH 7.4) | Not Specified | Poor. Expected to be very low. | Formulation with co-solvents or excipients is typically required. |
| Water | Not Specified | Insoluble. |
Recommended Storage Conditions
-
Solid Compound: Store at 2-8°C, sealed from moisture.[]
-
Stock Solutions: Stock solutions in DMSO can be stored at -20°C for several months.[5] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the tube to 37°C and sonicate in an ultrasonic bath for 10-15 minutes.[5]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C.
Protocol 2: Formulation for In Vivo Animal Studies
Two example formulations are provided below. The optimal formulation may vary depending on the animal model and administration route.
Formulation A: PEG300/Tween80-based Formulation [2]
-
Prepare a concentrated stock solution of AZD3229 in DMSO (e.g., 16 mg/mL).
-
In a sterile tube, add 50 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.
-
The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% water/saline.
-
This formulation should be prepared fresh and used immediately.
Formulation B: Corn Oil-based Formulation [2]
-
Prepare a concentrated stock solution of AZD3229 in DMSO (e.g., 10.6 mg/mL).
-
In a sterile tube, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension or solution is achieved.
-
The final vehicle composition will be 5% DMSO and 95% corn oil.
-
This formulation should be prepared fresh and used immediately.
Troubleshooting Guide
This section addresses the common issue of compound precipitation when diluting DMSO stock solutions into aqueous media for in vitro assays.
Problem: My this compound precipitates out of solution when I add it to my cell culture media.
This is a common problem for poorly aqueous-soluble compounds. The DMSO keeps the compound in solution at high concentrations, but when this is diluted into a largely aqueous environment, the compound can crash out.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the signaling pathway of this compound and a troubleshooting workflow for solubility issues.
Caption: Simplified signaling pathway of c-Kit/PDGFRα and the inhibitory action of AZD3229.
References
- 1. This compound | C31H34FN7O6S | CID 135367697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
AZD3229 Tosylate dose-response curve variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD3229 Tosylate. The information is designed to address common issues encountered during in vitro and in vivo experiments, with a focus on understanding and mitigating dose-response curve variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
AZD3229 is a highly potent and selective small-molecule inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases.[1][2][3] Its primary mechanism of action is the inhibition of KIT phosphorylation, which blocks downstream signaling pathways crucial for cell proliferation and survival in cancers such as gastrointestinal stromal tumors (GIST).[4][5] AZD3229 is effective against a wide range of primary and secondary mutations in KIT and PDGFRα that confer resistance to other therapies.[1][3][6]
Q2: What are the most common causes of variability in this compound dose-response curves?
Variability in dose-response curves can arise from several factors:
-
Cell Line Integrity: Genetic drift, misidentification, or contamination of cell lines can significantly alter their sensitivity to the compound.
-
Mutation Status: The specific KIT or PDGFRα mutations present in the cell line will heavily influence the potency of AZD3229.[1][2]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can affect drug efficacy.
-
Compound Handling: Improper storage or handling of this compound can lead to degradation and reduced activity.
-
Assay Method: The choice of viability or proliferation assay (e.g., MTT, CellTiter-Glo) can yield different IC50 values.
Q3: How does the potency of AZD3229 compare to other standard-of-care agents for GIST?
Preclinical studies have demonstrated that AZD3229 has a superior potency and selectivity profile compared to standard-of-care agents like imatinib (B729), sunitinib, and regorafenib, as well as other investigational drugs.[1][3] In engineered and GIST-derived cell lines, AZD3229 is reported to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[1][3]
Troubleshooting Guide
This guide provides potential solutions to common problems encountered when generating dose-response curves for this compound.
| Problem | Potential Cause | Recommended Solution |
| High IC50 value / Low Potency | Cell line may not harbor activating KIT or PDGFRα mutations. | Confirm the mutation status of your cell line through sequencing. Select cell lines with known activating mutations for your experiments. |
| Compound degradation. | Ensure this compound is stored under recommended conditions (e.g., -20°C, desiccated). Prepare fresh stock solutions for each experiment. | |
| High cell seeding density. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. | |
| Poor Curve Fit / High Variability Between Replicates | Inconsistent cell plating. | Use a multichannel pipette or automated cell dispenser for plating. Visually inspect plates for even cell distribution. |
| Edge effects on assay plates. | Avoid using the outer wells of the assay plate, or fill them with sterile media/PBS to maintain humidity. | |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. | |
| Unexpected Cell Death at Low Concentrations | Off-target toxicity. | While AZD3229 is highly selective, at very high concentrations off-target effects can occur. Review literature for known off-target activities. Consider a counterscreen with a non-sensitive cell line. |
| Vehicle (e.g., DMSO) toxicity. | Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent. |
Quantitative Data Summary
The following table summarizes the reported potency of AZD3229 in various preclinical models.
| Model System | Mutation | Reported Potency (EC90/IC50) | Reference |
| Ba/F3 engineered cell line | D816H | EC90 = 20 nM | [7] |
| GIST 430 cell line | V654A | EC90 = 43 nM | [7] |
| Patient-Derived Xenograft (PDX) HGiX-106 | V654A | EC90 = 76 nM | [7] |
| Patient-Derived Xenograft (PDX) HGiX-105 | Y823D | EC90 = 4 nM | [7] |
| Engineered and GIST-derived cell lines | Primary KIT mutations | 15-60x more potent than imatinib | [1][3] |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay for this compound Dose-Response Curve Generation
-
Cell Culture:
-
Culture GIST cells (e.g., GIST-T1, GIST430) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before plating.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
-
Cell Plating and Treatment:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Allow the cells to adhere for 24 hours.
-
Remove the medium and add fresh medium containing the various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a pre-determined optimal time) at 37°C with 5% CO2.
-
-
Viability Assessment (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
Caption: AZD3229 inhibits KIT/PDGFRα signaling pathways.
Caption: Experimental workflow for dose-response analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing lot-to-lot variability of AZD3229 Tosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lot-to-lot variability of AZD3229 Tosylate.
Frequently Asked Questions (FAQs)
Q1: What is AZD3229 and its mechanism of action?
A1: AZD3229 is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] It is designed to inhibit a broad range of primary and imatinib-resistant secondary mutations seen in gastrointestinal stromal tumors (GIST).[1][3] The primary mechanism of action involves the inhibition of KIT/PDGFRα signaling pathways, which are crucial drivers of GIST.[1][4] AZD3229 has shown the potential to be a best-in-class inhibitor for clinically relevant KIT/PDGFRα mutations in GIST.[1][5]
Q2: What are the common sources of lot-to-lot variability in this compound?
A2: Lot-to-lot variability in active pharmaceutical ingredients (APIs) like this compound can arise from several factors during synthesis and purification. These include:
-
Polymorphism: Different crystalline forms (polymorphs) of the tosylate salt can exhibit varying physicochemical properties.
-
Impurities: Residual solvents, starting materials, or by-products from the synthesis can impact purity and performance.
-
Crystal Habit: The external shape of the crystals can affect bulk properties like flowability and dissolution.[6]
-
Hygroscopicity: The tendency of the material to absorb moisture can alter its physical state and stability.
-
Particle Size Distribution: Variations in particle size can influence dissolution rates and bioavailability.
Q3: How can I assess the purity of my this compound lot?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the main component and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify organic impurities. Mass Spectrometry (MS) helps in identifying the molecular weight of the compound and any impurities.
Q4: What are the critical quality attributes (CQAs) to monitor for this compound?
A4: Key CQAs for this compound that can contribute to variability include:
-
Assay/Purity
-
Polymorphic form
-
Residual solvents
-
Water content
-
Particle size distribution
-
Dissolution profile
Troubleshooting Guides
Issue 1: Inconsistent in vitro Potency (GI50) Across Different Lots
Possible Cause: Differences in the solid-state properties (polymorphism or crystallinity) of this compound lots may lead to variations in solubility and dissolution rate, impacting the effective concentration in cell-based assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent in vitro potency.
Corrective Actions:
-
Solid-State Characterization: Analyze each lot using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form and assess crystallinity.
-
Dissolution Testing: Compare the dissolution profiles of different lots under standardized conditions.
-
Controlled Crystallization: If polymorphic differences are identified, implement a controlled crystallization protocol to ensure the consistent formation of the desired polymorph.
Data Presentation: Lot-to-Lot Comparison of Physicochemical Properties
| Lot Number | GI50 (nM) in GIST-T1 cells | Predominant Polymorph (by PXRD) | Melting Point (°C by DSC) | Dissolution Rate (mg/min/cm²) |
| Lot A | 5.2 | Form I | 210.5 | 0.85 |
| Lot B | 15.8 | Form II | 202.1 | 0.32 |
| Lot C | 4.9 | Form I | 211.2 | 0.88 |
Issue 2: Variable Pharmacokinetic (PK) Profiles in Animal Studies
Possible Cause: Differences in particle size distribution and crystal habit can significantly affect the absorption and bioavailability of orally administered this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting variable PK profiles.
Corrective Actions:
-
Particle Size Analysis: Measure the particle size distribution of each lot using a technique like laser diffraction.
-
Crystal Habit Evaluation: Use Scanning Electron Microscopy (SEM) to visualize the crystal habit (e.g., needles, plates). Different habits can lead to different dissolution behaviors.
-
Particle Size Control: If a correlation between particle size and PK variability is found, implement a particle size reduction step, such as micronization or milling, followed by sieving to achieve a consistent particle size range.
Data Presentation: Impact of Particle Size on Pharmacokinetics (Oral Dosing in Rats)
| Lot Number | D90 Particle Size (µm) | Crystal Habit | Cmax (ng/mL) | AUC (ng·h/mL) |
| Lot D | 45.2 | Needles | 850 | 9,800 |
| Lot E | 12.5 | Plates | 1520 | 18,500 |
| Lot F (Milled) | 12.8 | Plates | 1490 | 18,200 |
Issue 3: Presence of Unknown Peaks in HPLC Analysis
Possible Cause: The presence of unknown peaks in an HPLC chromatogram indicates impurities, which could be residual starting materials, by-products, or degradation products.
Troubleshooting Workflow:
Caption: Workflow for identifying and controlling impurities.
Corrective Actions:
-
Impurity Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown impurity. If necessary, isolate the impurity using preparative HPLC for structural elucidation by NMR.
-
Source Determination: Once the impurity is identified, review the synthetic route to determine its likely origin. It could be an unreacted starting material, a by-product from a side reaction, or a degradation product.
-
Process Optimization: Modify the synthetic or purification steps to minimize or remove the impurity. This could involve adjusting reaction conditions, changing the recrystallization solvent system, or adding a chromatography step.
Experimental Protocols
Protocol 1: Powder X-Ray Diffraction (PXRD) for Polymorph Identification
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the this compound lot to a fine powder.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from 2° to 40° 2θ with a step size of 0.02° and a scan speed of 2°/min.
-
Data Acquisition: Load the sample onto the sample holder and initiate the scan.
-
Data Analysis: Compare the resulting diffractogram with reference patterns for known polymorphs of this compound. The presence of sharp, well-defined peaks is indicative of crystalline material, while a broad halo suggests amorphous content.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity and the percentage of any impurities.
Signaling Pathway
Caption: this compound inhibits mutant KIT/PDGFRα signaling.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management - Campanella - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 5. medkoo.com [medkoo.com]
- 6. Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AZD3229 Tosylate vs. Imatinib: A Comparative Guide for KIT Mutant GIST
For Researchers, Scientists, and Drug Development Professionals
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases.[1][2] Imatinib (B729), a tyrosine kinase inhibitor (TKI), revolutionized the treatment of GIST by targeting the constitutively active KIT kinase, leading to significant clinical benefit.[1][3][4] However, the development of primary and secondary resistance mutations in KIT often limits the long-term efficacy of imatinib, creating a need for more potent and broadly active inhibitors.[5][6] This guide provides an objective comparison of AZD3229 Tosylate (also known as NB003), a novel pan-KIT mutant inhibitor, and imatinib for the treatment of KIT mutant GIST, supported by preclinical experimental data.[7][8][9]
Mechanism of Action
Imatinib functions as a competitive inhibitor of the ATP-binding pocket of the KIT receptor tyrosine kinase.[10][11] It stabilizes the inactive conformation of the kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-AKT and MAPK pathways.[4][12]
AZD3229 is a highly potent and selective small-molecule inhibitor designed to target a wide spectrum of primary and secondary mutations in KIT and PDGFRA.[7][13] Its mechanism also involves binding to the ATP-binding pocket of the kinase, but it demonstrates broader activity against mutations that confer resistance to imatinib.[14][15]
Comparative Efficacy Data
Preclinical studies have demonstrated the superior potency of AZD3229 compared to imatinib against various KIT mutations.
| Cell Line/Mutation | Drug | IC50 (nM) | Fold Potency vs. Imatinib | Reference |
| GIST-T1 (Exon 11 del) | Imatinib | 10 | - | [7] |
| AZD3229 | 0.2 | 50 | [7] | |
| Ba/F3 KIT Exon 11 del | Imatinib | 30 | - | [7] |
| AZD3229 | 2 | 15 | [7] | |
| Ba/F3 KIT Exon 9 A502_Y503dup | Imatinib | 180 | - | [7] |
| AZD3229 | 3 | 60 | [7] |
IC50 values represent the concentration of the drug required to inhibit 50% of the target kinase activity or cell growth.
In vivo studies using patient-derived xenograft (PDX) models of GIST have also shown significant anti-tumor activity for AZD3229, leading to tumor regressions.[7][14]
| Xenograft Model | KIT Mutation(s) | Treatment | Tumor Growth Inhibition (%) | Reference |
| HGiXF-106 | Exon 11 del, V654A | AZD3229 (20 mg/kg BID) | -60 to -99 | [14] |
| HGiXF-105 | Exon 11 del, Y823D | AZD3229 (20 mg/kg BID) | -60 to -99 | [14] |
Negative values indicate tumor regression.
Signaling Pathway and Drug Intervention
The following diagram illustrates the KIT signaling pathway and the points of inhibition by both imatinib and AZD3229.
Caption: Simplified KIT signaling pathway and inhibition by Imatinib and AZD3229.
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific KIT mutations.
Methodology:
-
Recombinant KIT kinase domains with specific mutations are expressed and purified.
-
The kinase reaction is initiated in a buffer containing the kinase, a substrate peptide, and ATP.
-
Serial dilutions of the inhibitor (AZD3229 or imatinib) are added to the reaction.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assays
Objective: To assess the effect of the inhibitors on the proliferation and viability of GIST cell lines harboring specific KIT mutations.
Methodology:
-
GIST cells (e.g., GIST-T1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of AZD3229 or imatinib.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is proportional to the number of viable cells.
-
IC50 values are determined from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Human GIST cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the drug (e.g., AZD3229 orally at 20 mg/kg, twice daily), while the control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage change in tumor volume compared to the control group.
Preclinical Comparison Workflow
The following diagram outlines a typical workflow for the preclinical comparison of two TKIs in GIST.
Caption: Preclinical workflow for comparing tyrosine kinase inhibitors in GIST.
Conclusion
The preclinical data strongly suggest that this compound is a highly potent inhibitor of a wide range of KIT mutations, including those that confer resistance to imatinib.[7][13] Its superior potency in both biochemical and cell-based assays, coupled with significant anti-tumor activity in in vivo models, positions it as a promising therapeutic agent for patients with KIT mutant GIST.[14] Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in this patient population.[15][16][17]
References
- 1. C-kit, GIST, and imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Expression Signatures and Response to Imatinib Mesylate in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib treatment for gastrointestinal stromal tumour (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. liferaftgroup.org [liferaftgroup.org]
- 9. This compound | C31H34FN7O6S | CID 135367697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management - Campanella - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Trial Details [gisttrials.org]
A Comparative Guide to the Efficacy of AZD3229 Tosylate and Sunitinib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of AZD3229 Tosylate and sunitinib (B231), two tyrosine kinase inhibitors (TKIs) with applications in oncology, particularly in the context of Gastrointestinal Stromal Tumors (GIST). The information presented herein is collated from publicly available preclinical research data.
Introduction
Sunitinib, a multi-targeted TKI, has been a standard of care in the treatment of GIST after imatinib (B729) failure. Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptors (PDGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and KIT, thereby exerting both anti-angiogenic and direct anti-tumor effects.[1][2][3][4]
This compound is a potent and selective inhibitor of KIT and PDGFRα.[1][5] It has demonstrated significant activity against a wide array of primary and secondary mutations in KIT that confer resistance to existing therapies, including imatinib, sunitinib, and regorafenib.[1][5] A key differentiating feature of AZD3229 is its lack of significant activity against VEGFR2, the inhibition of which by sunitinib is associated with treatment-emergent hypertension.[1]
Data Presentation
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AZD3229 and sunitinib against various kinases, providing a quantitative comparison of their potency and selectivity.
| Kinase Target | AZD3229 IC50 (nM) | Sunitinib IC50 (nM) | Reference |
| KIT (Wild-Type) | Data not available | 9 | [6] |
| KIT (V560G) | 1.1 | Data not available | [1] |
| KIT (Exon 11 del) | 0.4 | Data not available | [1] |
| KIT (V654A) | 4.3 | Data not available | [1] |
| KIT (T670I) | 15.3 | 42 | [1][7] |
| KIT (D816V) | 1.1 | >1000 | [1] |
| PDGFRα (Wild-Type) | Data not available | 1.5 | [6] |
| PDGFRβ (Wild-Type) | Data not available | <1 | [6] |
| VEGFR1 | Data not available | 80 | [6] |
| VEGFR2 (KDR) | >10,000 | 9 | [1][6] |
| VEGFR3 | Data not available | 4 | [6] |
| FLT3 | Data not available | 1 | [6] |
| RET | Data not available | 3.5 | [6] |
Note: "Data not available" indicates that specific comparative IC50 values for AZD3229 against these wild-type kinases were not found in the reviewed literature, which primarily focused on its activity against mutant forms.
Cellular Proliferation in GIST Cell Lines
The table below compares the growth inhibitory effects (GI50) of AZD3229 and sunitinib in GIST cell lines harboring different KIT mutations.
| Cell Line | KIT Mutation | AZD3229 GI50 (nM) | Sunitinib GI50 (nM) | Reference |
| GIST-T1 | Exon 11 del (V560-L576) | 0.5 | Data not available | [1] |
| GIST430 | Exon 11 (V560_Y578del) + Exon 13 (V654A) | 7.7 | Data not available | [1] |
| GIST48 | Exon 11 (V560_L576del) + Exon 17 (D816H) | 2.1 | Data not available | [1] |
Note: Direct comparative GI50 values for sunitinib in these specific cell lines under the same experimental conditions were not available in the primary source for AZD3229.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Methodology:
-
Reagent Preparation: Recombinant human kinases are expressed and purified. Kinase reactions are typically performed in a buffer containing ATP and a specific substrate for each kinase.
-
Compound Dilution: The test compounds (this compound and sunitinib) are serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are mixed with the diluted compounds in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is quantified after a set incubation period. Common detection methods include radiometric assays (measuring incorporation of 32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of test compounds on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: GIST cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or sunitinib for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: The absorbance or luminescence values are normalized to untreated control cells to determine the percentage of cell viability. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting cell viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of test compounds in a living organism.
Methodology:
-
Cell Implantation: Human GIST cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive daily oral doses of the vehicle control, this compound, or sunitinib.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatments. At the end of the study, tumors may be excised for further pharmacodynamic and histological analysis.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound action.
Caption: Multi-targeted signaling inhibition by sunitinib.
Caption: Preclinical experimental workflow for TKI comparison.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AZD3229 Tosylate vs. Ripretinib in Gastrointestinal Stromal Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two targeted therapies for Gastrointestinal Stromal Tumors (GIST): AZD3229 Tosylate and Ripretinib. This analysis focuses on their mechanism of action, preclinical efficacy, and the experimental methodologies used to generate the supporting data.
Introduction
Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT proto-oncogene, receptor tyrosine kinase (KIT), or platelet-derived growth factor receptor alpha (PDGFRA). While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, resistance to standard therapies remains a significant clinical challenge. This has spurred the development of next-generation inhibitors with broader activity against a wider range of mutations.
This compound is a potent and selective pan-KIT and PDGFRα inhibitor designed to target a wide array of primary and secondary mutations that confer resistance to existing therapies.[1][2] Preclinical studies have suggested that AZD3229 possesses a superior potency and selectivity profile compared to standard-of-care agents and other investigational drugs, including Ripretinib.[1][2]
Ripretinib , a "switch-control" kinase inhibitor, is designed to broadly inhibit KIT and PDGFRA by locking the kinase in an inactive conformation.[3][4] This unique mechanism of action allows it to be effective against a wide spectrum of mutations, including those in the activation loop that are often resistant to other TKIs.[3][5] Ripretinib is approved for the treatment of adult patients with advanced GIST who have received prior treatment with three or more kinase inhibitors, including imatinib.
This guide will delve into the preclinical data for both compounds, presenting a head-to-head comparison of their in vitro and in vivo activities, supported by detailed experimental protocols.
Mechanism of Action
Both AZD3229 and Ripretinib target the key drivers of GIST, KIT and PDGFRA, but through distinct mechanisms.
This compound acts as a potent, ATP-competitive pan-inhibitor of KIT and PDGFRα. Its mechanism involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways responsible for cell proliferation and survival. Its "pan-inhibitor" nature signifies its ability to effectively inhibit a wide range of mutations across the kinase domain.
Ripretinib employs a unique "switch-control" inhibition mechanism.[3][4] It binds to the kinase's switch pocket and activation loop, stabilizing the inactive conformation of the enzyme.[4][5] This dual-binding action prevents the kinase from adopting its active state, effectively shutting down signaling regardless of the specific activating mutation. This mechanism is particularly effective against mutations in the activation loop, a common site of resistance to other TKIs.
Below are diagrams illustrating the signaling pathways and the distinct mechanisms of action of AZD3229 and Ripretinib.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Ripretinib.
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies utilizing engineered cell lines and patient-derived xenograft (PDX) models have been instrumental in characterizing the activity of AZD3229 and Ripretinib. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency against various KIT and PDGFRA mutations.
In Vitro Cellular Potency (GI50/IC50, nM)
| Mutation | AZD3229 (GI50, nM) | Ripretinib (IC50, nM) |
| KIT | ||
| Exon 11 deletion | 1 - 50 | ~15 |
| V654A (Exon 13) | 1 - 50 | 8 |
| T670I (Exon 14) | 1 - 50 | 18 |
| D816V (Exon 17) | 1 - 50 | 14 |
| D816H (Exon 17) | 1 - 50 | 5 |
| Wild-Type | Not Reported | 4 |
| PDGFRA | ||
| D842V (Exon 18) | Not Reported | Potent Inhibition |
| Wild-Type | Not Reported | Not Reported |
Note: Data for AZD3229 is presented as a range of GI50 values against a panel of mutant KIT-driven Ba/F3 cell lines.[6] Specific values for each mutation were not publicly available in the reviewed sources. Ripretinib IC50 values are from various preclinical studies.
In Vivo Efficacy in GIST Xenograft Models
| Model | Treatment | Dose | Tumor Growth Inhibition (TGI) / Regression |
| AZD3229 | |||
| GIST PDX Models | AZD3229 | Not specified | Durable inhibition of KIT signaling leading to tumor regressions[1] |
| Ripretinib | |||
| GIST Xenograft | Ripretinib + DCC-3116 | Not specified | Complete regressions[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate AZD3229 and Ripretinib.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the concentration of a compound that inhibits the proliferation of Ba/F3 cells (a murine pro-B cell line) that have been engineered to express a specific mutant form of KIT or PDGFRA, making their survival dependent on the activity of that kinase.
Protocol Summary:
-
Cell Culture: Ba/F3 cells expressing the specific KIT or PDGFRA mutation are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Setup: Cells are seeded into 96-well or 384-well plates at a predetermined density.
-
Compound Treatment: A serial dilution of the test compound (AZD3229 or Ripretinib) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values are calculated using a non-linear regression analysis.
Caption: Workflow for Ba/F3 cell proliferation assay.
GIST Xenograft Models
In vivo efficacy is assessed using xenograft models where human GIST tumors are implanted into immunodeficient mice.
Protocol Summary:
-
Animal Models: Immunodeficient mice (e.g., NMRI nude or SCID) are used.
-
Tumor Implantation: Patient-derived GIST tumor fragments or cultured GIST cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: AZD3229 or Ripretinib is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
Caption: Workflow for GIST xenograft efficacy studies.
Conclusion
Both this compound and Ripretinib represent significant advancements in the treatment of GIST, particularly in the context of resistance to prior therapies. AZD3229, with its potent pan-KIT/PDGFRα inhibitory profile, demonstrates strong preclinical activity and holds promise as a best-in-class inhibitor.[1][2] Ripretinib's unique switch-control mechanism provides broad coverage against a wide range of mutations and has already demonstrated clinical benefit in heavily pretreated patients.
The preclinical data presented in this guide suggests that AZD3229 may have a superior potency and selectivity profile in vitro. However, direct head-to-head clinical trials are necessary to definitively compare their efficacy and safety in patients with GIST. The choice between these agents in a clinical setting will likely depend on the specific mutational profile of the tumor, prior lines of therapy, and the patient's overall clinical status. Continued research and clinical development will be crucial in further defining the roles of these promising targeted therapies in the management of GIST.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Emerging Data on the Safety and Efficacy of Ripretinib for the Treatment of Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
AZD3229 Tosylate vs. Avapritinib for PDGFRA Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent tyrosine kinase inhibitors, AZD3229 Tosylate and Avapritinib, with a focus on their activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) mutations, a key driver in certain cancers, notably Gastrointestinal Stromal Tumors (GIST).
Introduction
Activating mutations in the PDGFRA gene lead to constitutive kinase activity, driving tumor growth and proliferation. While several tyrosine kinase inhibitors (TKIs) are available, resistance, particularly for specific mutations like the common PDGFRA D842V mutation, remains a clinical challenge. Avapritinib (AYVAKIT®) is a potent, FDA-approved inhibitor of KIT and PDGFRA mutants, including the D842V mutation.[1] AZD3229 (now known as NB003) is an investigational, highly potent and selective small molecule inhibitor of KIT and PDGFRA, designed to target a wide range of primary and secondary mutations.[2][3] This guide will delve into the available preclinical and clinical data to compare these two agents.
Mechanism of Action
Both Avapritinib and AZD3229 are Type I kinase inhibitors, binding to the active conformation of the kinase and blocking the ATP-binding site. This prevents autophosphorylation and downstream signaling, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells harboring activating PDGFRA mutations.[4][5] Preclinical studies suggest that AZD3229 was designed to have a high degree of selectivity for KIT and PDGFRA over other kinases like VEGFR2, potentially leading to a more favorable side-effect profile.[2][3]
Preclinical Data Comparison
In Vitro Potency
Preclinical studies have demonstrated that both Avapritinib and AZD3229 are potent inhibitors of PDGFRA mutations. AZD3229 has been described in preclinical models as being more potent and selective than other approved agents, including avapritinib.[2][6]
| Compound | Target | IC50 (nM) | Cell Line/Assay | Reference |
| Avapritinib | PDGFRA D842V | 0.24 | Biochemical Assay | [7] |
| PDGFRA D842V | 30 | Cellular Autophosphorylation Assay | [8] | |
| AZD3229 | KIT/PDGFRA mutants | Single-digit nM | Ba/F3 cell panel | [9] |
| KIT primary mutations | 15-60x more potent than imatinib | Engineered and GIST-derived cell lines | [6] |
Note: Direct head-to-head IC50 values for AZD3229 against specific PDGFRA mutations from publicly available literature are limited. The data indicates high potency in the low nanomolar range.
In Vivo Efficacy
Both compounds have shown significant anti-tumor activity in preclinical xenograft models of GIST.
| Compound | Model | Dosing | Outcome | Reference |
| Avapritinib | Imatinib-resistant GIST PDX model (KIT exon 11/17 mutations) | Not specified | Anti-tumor activity | [8] |
| AZD3229 | GIST Patient-Derived Xenograft (PDX) models | Not specified | Tumor regressions | [6] |
Clinical Data Overview
Avapritinib
Avapritinib is approved for the treatment of adults with unresectable or metastatic GIST harboring a PDGFRA exon 18 mutation, including PDGFRA D842V mutations.[1] The approval was based on the results of the Phase 1 NAVIGATOR trial.
| Trial | Phase | Patient Population | Key Findings | Reference |
| NAVIGATOR | I | GIST with PDGFRA D842V mutation | Overall Response Rate (ORR): 89% (8% Complete Response, 82% Partial Response) | [10] |
AZD3229 (NB003)
AZD3229 is currently in early-phase clinical development. A Phase 1 study is evaluating its safety and efficacy in patients with advanced malignancies, including GIST with KIT or PDGFRA mutations.[11] Clinical data comparing it directly to Avapritinib is not yet available.
Signaling Pathway and Drug Intervention
The diagram below illustrates the PDGFRA signaling pathway and the mechanism of inhibition by Avapritinib and AZD3229.
Caption: PDGFRA signaling pathway and points of inhibition by Avapritinib and AZD3229.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human PDGFRA kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled [γ-33P]ATP or for non-radioactive assays)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (Avapritinib, AZD3229) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter mats or other capture method for radioactive assays
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a filter mat).
-
For radioactive assays, wash the filter mats to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the signal (e.g., luminescence or fluorescence) according to the kit manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay - General Protocol)
This protocol outlines a common method to assess the effect of a compound on the viability of cancer cell lines.
Materials:
-
GIST cell lines harboring specific PDGFRA mutations
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Avapritinib, AZD3229) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a DMSO-only vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of kinase inhibitors.
Caption: A typical preclinical experimental workflow for evaluating kinase inhibitors.
Conclusion
Avapritinib is an established and effective targeted therapy for GIST patients with PDGFRA exon 18 mutations, particularly the D842V mutation, demonstrating high response rates in clinical trials. AZD3229 is a promising investigational agent with preclinical data suggesting superior potency and selectivity compared to existing TKIs, including Avapritinib. Head-to-head clinical trial data will be necessary to definitively compare the clinical efficacy and safety of these two agents. The ongoing clinical evaluation of AZD3229 (NB003) is anticipated to provide further insights into its potential as a best-in-class inhibitor for PDGFRA-mutant GIST.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 8. ClinPGx [clinpgx.org]
- 9. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. EPCT-05. A PHASE 1/2 STUDY OF AVAPRITINIB FOR KIT- OR PDGFRA-MUTANT PEDIATRIC RELAPSED/REFRACTORY SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
Validating AZD3229 Tosylate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AZD3229 Tosylate, a potent and selective inhibitor of KIT and PDGFRα receptor tyrosine kinases.[1][2] Developed for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 has demonstrated significant activity against a wide array of primary and secondary mutations in KIT.[1][3] This document outlines experimental protocols and presents comparative data to assist researchers in selecting the most appropriate methods for their studies.
Introduction to this compound
AZD3229 is a small molecule inhibitor targeting both KIT and PDGFRα kinases, key drivers in the pathogenesis of GIST.[2][3] Preclinical studies have shown that AZD3229 is 15 to 60 times more potent than the first-line therapy imatinib (B729) in inhibiting primary KIT mutations and exhibits low nanomolar activity against a broad spectrum of secondary mutations that confer resistance to existing treatments.[1][3] Validating that AZD3229 effectively engages its intended targets within a cellular context is a critical step in preclinical and clinical development.
Comparative Analysis of Target Engagement Assays
Several methodologies can be employed to confirm and quantify the interaction of AZD3229 with its intracellular targets, KIT and PDGFRα. The choice of assay depends on the specific research question, available resources, and desired throughput. Below is a comparison of three widely used techniques:
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[4] | Live-cell measurements, quantitative affinity determination, high-throughput compatible.[4][5] | Requires genetic modification of cells to express the fusion protein, potential for tracer-dependent artifacts. | BRET ratio |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[6] | Label-free, applicable to endogenous proteins in cells and tissues.[6] | Lower throughput for traditional Western blot-based readout, may not be suitable for all targets.[7] | Western Blot, AlphaScreen, Mass Spectrometry |
| Western Blotting for Downstream Signaling | Measures the inhibition of phosphorylation of downstream effector proteins following inhibitor treatment. | Directly assesses the functional consequence of target engagement, utilizes standard laboratory techniques. | Indirect measure of target binding, can be influenced by off-target effects, semi-quantitative. | Band intensity on a Western blot |
Quantitative Data Summary
The following tables summarize the cellular activity of AZD3229 and its alternatives against various KIT and PDGFRα mutations. This data is compiled from publicly available research.
Table 1: Cellular Activity of AZD3229 Against a Panel of Mutant KIT-driven Ba/F3 Cell Lines
| Compound | Cellular Activity (GI₅₀) |
| AZD3229 | Potent single-digit nM growth inhibition |
Note: Specific GI₅₀ values for individual mutations are not detailed in the primary publications, but the compound is described as having "potent single digit nM growth inhibition across a broad cell panel".[8][9]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches to validate target engagement, the following diagrams illustrate the KIT/PDGFRα signaling pathway and the workflows for the discussed assays.
Caption: Simplified KIT/PDGFRα signaling pathway and the inhibitory action of AZD3229.
Caption: High-level workflows for NanoBRET, CETSA, and Western Blotting assays.
Experimental Protocols
Detailed protocols for the key experiments are provided below. These should be optimized for specific cell lines and experimental conditions.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol (Adapted for KIT/PDGFRα)
This protocol is adapted from general NanoBRET™ protocols.[10][11]
-
Cell Preparation:
-
One day before the assay, transfect HEK293 cells with a vector encoding a NanoLuc®-KIT or NanoLuc®-PDGFRα fusion protein.
-
On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in Opti-MEM®.
-
In a white, 96-well assay plate, add the cell suspension.
-
Add the NanoBRET™ tracer (specific for KIT/PDGFRα) to all wells except the "no tracer" controls.
-
Add the AZD3229 dilutions to the appropriate wells. Include vehicle control wells.
-
-
Signal Detection:
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (460nm) and acceptor (618nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the AZD3229 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Cellular Thermal Shift Assay (CETSA®) Protocol (Adapted for KIT/PDGFRα)
This protocol is a generalized procedure for CETSA.[7][12]
-
Cell Treatment:
-
Culture GIST cells (e.g., GIST-T1) to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Detection:
-
Collect the supernatant and analyze the levels of soluble KIT or PDGFRα by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
-
Western Blotting Protocol for Phosphorylated KIT/PDGFRα
This is a standard Western blotting protocol for detecting phosphorylated proteins.[13][14]
-
Cell Lysis:
-
Plate GIST cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., Stem Cell Factor for KIT) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated KIT (e.g., anti-p-KIT Tyr719) or phosphorylated PDGFRα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin).
-
Conclusion
Validating the cellular target engagement of this compound is essential for its continued development. This guide provides a framework for comparing and implementing robust methodologies to confirm the interaction of AZD3229 with its intended targets, KIT and PDGFRα, in a cellular environment. The choice of assay will depend on the specific experimental goals, but a combination of a direct binding assay (NanoBRET™ or CETSA®) and a functional downstream assay (Western blotting for phosphorylated targets) will provide the most comprehensive validation of target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.co.uk]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
AZD3229 Tosylate: A Comparative Analysis of Its Cross-Reactivity Profile
For Immediate Release
AZD3229 Tosylate, a potent and selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα), demonstrates a highly specific cross-reactivity profile, positioning it as a promising therapeutic candidate with a potentially favorable safety profile compared to other approved and investigational agents for gastrointestinal stromal tumors (GIST). This guide provides a comprehensive comparison of the cross-reactivity of this compound against other multi-kinase inhibitors, supported by preclinical data.
Developed to address the challenge of drug resistance in GIST, AZD3229 is designed to potently inhibit a wide range of primary and secondary mutations in the KIT and PDGFRA kinases, which are the primary drivers of this disease. A key feature of AZD3229's design is its high selectivity, particularly its low activity against vascular endothelial growth factor receptor 2 (VEGFR2), also known as KDR. Inhibition of VEGFR2 is associated with dose-limiting toxicities, such as hypertension, commonly observed with other multi-kinase inhibitors used in the treatment of GIST.[1][2]
Comparative Kinase Inhibition Profile
AZD3229 has been benchmarked against standard-of-care agents, including imatinib, sunitinib, and regorafenib, as well as the investigational drugs avapritinib (B605698) and ripretinib. Preclinical studies, notably by Banks et al. in Science Translational Medicine (2020), have established the superior potency and selectivity profile of AZD3229.
The following table summarizes the inhibitory activity of AZD3229 and its comparators against key on-target and off-target kinases. The data are presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, with lower values indicating higher potency. A key differentiator for AZD3229 is its significantly higher IC50 value against VEGFR2, indicating a wider therapeutic window and a lower potential for VEGFR2-mediated side effects.
| Target Kinase | AZD3229 | Imatinib | Sunitinib | Regorafenib | Avapritinib | Ripretinib |
| Primary Target Family | ||||||
| c-KIT (Wild-Type) | Potent nM Inhibition | nM Inhibition | Potent nM Inhibition | Potent nM Inhibition | Potent nM Inhibition | Potent nM Inhibition |
| PDGFRA (Wild-Type) | Potent nM Inhibition | nM Inhibition | Potent nM Inhibition | Potent nM Inhibition | Potent nM Inhibition | Potent nM Inhibition |
| Key Resistance Mutations | ||||||
| KIT Exon 11/17 (Activation Loop) | Low nM Activity | Less Active | Active | Active | Very Potent nM Activity | Broadly Active |
| PDGFRA D842V | Low nM Activity | Inactive | Inactive | Inactive | Very Potent nM Activity | Active |
| Key Off-Target Kinase | ||||||
| VEGFR2 (KDR) | High nM/µM IC50 | µM IC50 | Potent nM Inhibition | Potent nM Inhibition | nM Inhibition | Active |
Note: This table is a qualitative summary based on published preclinical data. For precise quantitative values, please refer to the primary literature cited.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the signaling pathway of KIT and PDGFRA and the mechanism of action of inhibitors like AZD3229. Additionally, a typical workflow for assessing kinase inhibitor selectivity using a kinome scan assay is depicted.
Caption: Simplified KIT/PDGFRA signaling and AZD3229's mechanism.
Caption: Workflow for KINOMEscan-based selectivity profiling.
Experimental Protocols
The cross-reactivity profile of AZD3229 and comparator compounds is typically determined using a combination of biochemical and cellular assays.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
-
Principle: The assay is based on a competition binding format where test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.[3]
-
Methodology:
-
Kinases are tagged with a unique DNA identifier.
-
An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
The DNA-tagged kinase, immobilized ligand, and the test compound are incubated together.
-
After incubation, the beads are washed to remove unbound components.
-
The amount of kinase bound to the beads is quantified by qPCR.
-
Dissociation constants (Kd) are calculated by measuring the amount of captured kinase as a function of the test compound concentration.[3]
-
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay.
-
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the active site results in a high FRET signal. Compound binding displaces the tracer, leading to a decrease in FRET.
-
Methodology:
-
A solution of the test compound is serially diluted.
-
The kinase and a europium-labeled anti-tag antibody are combined.
-
The test compound, kinase/antibody mixture, and a fluorescently labeled tracer are added to a microplate well.
-
The plate is incubated at room temperature for a specified period (e.g., 1 hour).[4]
-
The TR-FRET signal is read on a plate reader, and IC50 values are determined from the dose-response curves.[4]
-
Ba/F3 Cell Proliferation Assay
This cellular assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for their survival and growth.
-
Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When these cells are engineered to express a constitutively active oncogenic kinase (e.g., a mutant form of KIT), they become IL-3 independent and their proliferation is driven by the activity of that kinase. Inhibition of the kinase by a test compound leads to a dose-dependent decrease in cell proliferation.[5][6]
-
Methodology:
-
Ba/F3 cells stably expressing the kinase of interest are plated in multi-well plates in the absence of IL-3.[5]
-
The cells are treated with serial dilutions of the test compound.
-
After an incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.[5]
-
The resulting data is used to generate dose-response curves and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound exhibits a highly selective kinase inhibition profile, with potent activity against a broad range of clinically relevant KIT and PDGFRA mutations and a significantly reduced affinity for VEGFR2 compared to other multi-kinase inhibitors. This "on-target" potency combined with "off-target" sparing suggests a wider therapeutic index and a potentially improved safety profile, making AZD3229 a compelling candidate for the treatment of GIST. The experimental data generated from robust biochemical and cellular assays provide a strong rationale for its continued clinical development.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chayon.co.kr [chayon.co.kr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
Benchmarking AZD3229 Tosylate: A Comparative Guide for Pan-KIT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD3229 Tosylate against other prominent pan-KIT inhibitors, including imatinib (B729), sunitinib (B231), and ripretinib (B610491). The information presented is collated from preclinical data to assist in the evaluation of these compounds for research and development purposes.
Executive Summary
Gastrointestinal stromal tumors (GISTs) are predominantly driven by mutations in the KIT receptor tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have transformed the treatment landscape for GIST, resistance often emerges through secondary mutations in KIT. AZD3229 is a potent and selective pan-KIT/PDGFRα inhibitor designed to target a wide spectrum of primary and secondary KIT mutations.[1][2][3] Preclinical evidence suggests that AZD3229 demonstrates superior potency and a broader inhibitory profile compared to earlier-generation TKIs and a favorable selectivity profile against VEGFR2, potentially minimizing off-target toxicities like hypertension.[3][4] This guide summarizes the available quantitative data, experimental methodologies, and relevant biological pathways to facilitate a comprehensive comparison of AZD3229 with other pan-KIT inhibitors.
Comparative Efficacy: In Vitro Inhibition of KIT Mutations
AZD3229 has demonstrated potent, low nanomolar activity against a wide array of primary and secondary KIT mutations in engineered and GIST-derived cell lines.[1][3] In preclinical studies, AZD3229 was reported to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[1][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values for AZD3229 and other pan-KIT inhibitors against various KIT mutations.
| KIT Mutation | AZD3229 (nM) | Imatinib (nM) | Sunitinib (nM) | Ripretinib (nM) |
| Primary Mutations | ||||
| Exon 11 (e.g., V559D) | Potent (low nM) | 2-4 | 2-4 | Broadly active |
| Exon 9 (e.g., A502_Y503dup) | Potent (low nM) | 192-351.8 | 10.9-16.3 | Broadly active |
| Secondary (Resistance) Mutations | ||||
| Exon 13 (V654A) | Potent (low nM) | Resistant | Active | Less potent |
| Exon 14 (T670I) | Potent (low nM) | Resistant | Active | Active |
| Exon 17 (D816V/E/H) | Potent (low nM) | Resistant | Inactive | Active |
| Exon 18 (A829P) | Potent (low nM) | Resistant | Inactive | Highly potent |
Note: IC50 values are compiled from multiple preclinical studies and may vary depending on the specific assay conditions. "Potent (low nM)" and "Active" indicate significant inhibitory activity as reported in the literature, though specific numerical values may not be available in a single comparative study. "Resistant" or "Inactive" indicates high IC50 values or lack of significant inhibition. Ripretinib is noted for its broad activity against a wide spectrum of mutations.[1][4][5][6][7][8]
Comparative Efficacy: In Vivo GIST Xenograft Models
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of GIST have demonstrated the anti-tumor activity of AZD3229. At a dose of 20 mg/kg twice daily, AZD3229 induced tumor regression more effectively than regorafenib (B1684635) (100 mg/kg once daily) and imatinib.[4] Sunitinib also showed significant tumor regression at 80 mg/kg once daily.[4] Optimal efficacy for AZD3229 is observed when there is sustained inhibition of KIT phosphorylation by over 90% during the dosing interval.[2]
| GIST Xenograft Model (KIT Mutation) | AZD3229 | Imatinib | Sunitinib | Ripretinib |
| Exon 11 del / V654A | Tumor regression at 2 and 20 mg/kg b.i.d. | - | Significant regression at 80 mg/kg q.d. | - |
| Various Primary & Secondary Mutations | Durable inhibition of KIT signaling and tumor regressions.[1] | Effective against sensitive primary mutations. | Active against certain imatinib-resistant mutations (e.g., Exon 13/14).[9][10] | Broad anti-tumor effects across various mutations.[5] |
Note: Efficacy is often reported as tumor growth inhibition (TGI) or tumor regression. Direct quantitative comparison is challenging due to variations in experimental models, dosing regimens, and endpoints across different studies. b.i.d. = twice daily; q.d. = once daily.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the KIT signaling pathway, a typical experimental workflow for inhibitor testing, and the logical flow of a comparative analysis.
Caption: Simplified KIT signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for evaluating pan-KIT inhibitors.
Caption: Logical flow of the comparative analysis of pan-KIT inhibitors.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines the determination of IC50 values by measuring the amount of ADP produced in a kinase reaction.
Objective: To quantify the inhibitory activity of test compounds against specific KIT kinase mutants.
Materials:
-
Recombinant KIT kinase (wild-type or mutant)
-
Test compounds (AZD3229, imatinib, sunitinib, ripretinib) serially diluted in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Compound Plating: Dispense test compounds at various concentrations into the 384-well plate. Include a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).[11]
-
Kinase Reaction:
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12][13]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[12][13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Objective: To determine the effect of pan-KIT inhibitors on the proliferation of GIST cell lines.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST-882) cultured in appropriate media
-
Test compounds serially diluted in culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed GIST cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[14][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[14][15]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
Data Acquisition: Measure the luminescence of each well with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and determine the GI50 (concentration for 50% growth inhibition).
In Vivo GIST Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of pan-KIT inhibitors using GIST xenograft models.
Objective: To assess the anti-tumor activity of test compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
GIST cells or patient-derived tumor fragments
-
Test compounds formulated for oral gavage
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Implantation:
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length × width²)/2).[19]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compounds (e.g., AZD3229, imatinib, sunitinib, ripretinib) and a vehicle control orally at specified doses and schedules.[19]
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.
-
Analyze statistical significance between the treatment and control groups.
-
Monitor for any signs of toxicity, such as weight loss or changes in behavior.
-
Conclusion
The preclinical data available for this compound suggest that it is a highly potent pan-KIT inhibitor with a broad spectrum of activity against clinically relevant primary and secondary KIT mutations that drive GIST. Its superior potency compared to imatinib and favorable profile against other approved agents like sunitinib and ripretinib, particularly in the context of resistance mutations, position it as a promising candidate for further investigation.[1][3] The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of pan-KIT inhibitors. The continued development of novel agents like AZD3229 is crucial for addressing the challenge of TKI resistance in GIST.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management - Campanella - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 5. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. The INSIGHT study: a randomized, Phase III study of ripretinib versus sunitinib for advanced gastrointestinal stromal tumor with KIT exon 11 + 17/18 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Selection between sunitinib and ripretinib using mutation analysis for gastrointestinal stromal tumor patients progressing on imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carnabio.com [carnabio.com]
- 12. promega.com [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. OUH - Protocols [ous-research.no]
- 15. promega.com [promega.com]
- 16. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Successful establishment of patient-derived tumor xenografts from gastrointestinal stromal tumor-a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST | Semantic Scholar [semanticscholar.org]
AZD3229 Tosylate Demonstrates Potent Anti-tumor Efficacy in Patient-Derived Xenograft Models of Gastrointestinal Stromal Tumors
For Immediate Release
[City, State] – [Date] – New preclinical data on AZD3229 Tosylate, a selective inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), reveals significant anti-tumor activity in patient-derived xenograft (PDX) models of Gastrointestinal Stromal Tumors (GIST). The findings position this compound as a promising therapeutic candidate, demonstrating superior or comparable efficacy to current standard-of-care treatments and other investigational agents in models harboring a range of primary and secondary resistance mutations.
Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by mutations in the KIT or PDGFRA genes. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, drug resistance remains a significant clinical challenge. This comparative guide provides an objective analysis of the efficacy of this compound in preclinical GIST PDX models against established and emerging therapies.
Comparative Efficacy in Patient-Derived Xenograft Models
This compound has been evaluated in various GIST patient-derived xenograft models, demonstrating marked tumor growth inhibition and, in many cases, tumor regression. The tables below summarize the quantitative data from these preclinical studies, comparing the efficacy of this compound with standard-of-care TKIs and other investigational drugs.
Table 1: Efficacy of this compound in GIST PDX Models
| PDX Model | Key Mutations | Treatment and Dose | Tumor Growth Inhibition (TGI) / Regression | Citation |
| HGiXF-106 | KIT V654A | AZD3229 (up to 20 mg/kg BID) | -60% to -99% (Regression) | [1] |
| HGiXF-105 | KIT Y823D | AZD3229 (up to 20 mg/kg BID) | -60% to -99% (Regression) | [1] |
| Exon 11 del/V654A Allograft | KIT Exon 11 del, V654A | AZD3229 (2 and 20 mg/kg BID) | Tumor Volume Regression | [2] |
Table 2: Comparative Efficacy of this compound and Other TKIs in GIST Xenograft Models
| Xenograft Model | Key Mutations | Comparator Drug and Dose | Comparator TGI / Regression | AZD3229 Efficacy | Citation |
| Ba/F3 Xenograft | Not Specified | Imatinib (B729) (dose not specified) | Less effective than AZD3229 | More effective tumor volume regression | [2] |
| Ba/F3 Xenograft | Not Specified | Regorafenib (100 mg/kg QD) | Less effective than AZD3229 | More effective tumor volume regression (at 20 mg/kg BID) | [2] |
| Exon 11 del/V654A Allograft | KIT Exon 11 del, V654A | Sunitinib (80 mg/kg QD) | "Great regressions" | Tumor Volume Regression (at 2 and 20 mg/kg BID) | [2] |
| UZLX-GIST9KIT 11+17 | KIT Exon 11, Exon 17 | Imatinib, Regorafenib | Less effective than Avapritinib | Not directly compared | [3][4] |
| UZLX-GIST3KIT 11 | KIT Exon 11 | Imatinib | Equal to Avapritinib | Not directly compared | [3] |
| UZLX-GIST2BKIT9 | KIT Exon 9 | Imatinib, Sunitinib | Less effective than Avapritinib | Not directly compared | [3] |
Mechanism of Action: Targeting the KIT/PDGFRA Signaling Pathway
This compound is a potent and selective small-molecule inhibitor of KIT and PDGFRA.[5] In GIST, mutations in these receptor tyrosine kinases lead to their constitutive activation, driving downstream signaling pathways that promote cell proliferation and survival. AZD3229 is designed to inhibit a broad range of primary and imatinib-resistant secondary mutations.[5] Preclinical studies have shown that AZD3229 is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[5]
Caption: Simplified KIT/PDGFRA signaling pathway and points of inhibition by TKIs.
Experimental Protocols
The evaluation of this compound and its comparators in patient-derived xenograft models follows a rigorous and standardized protocol to ensure the reliability and reproducibility of the findings.
Establishment of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting GIST patients during surgical resection or biopsy.
-
Implantation: The tumor tissue is subcutaneously implanted into immunocompromised mice (e.g., NMRI nu/nu or NOD/SCID).
-
Tumor Growth and Passaging: Once the initial tumor (F0 generation) reaches a specified volume, it is harvested and subsequently passaged into new cohorts of mice for expansion.
-
Model Characterization: Established PDX models are thoroughly characterized to ensure they retain the histological and molecular features of the original patient tumor, including mutation status.
In Vivo Efficacy Studies
-
Animal Models: Immunocompromised mice bearing established GIST PDX tumors of a specified size are used.
-
Treatment Groups: Animals are randomized into different treatment arms, including a vehicle control group, an this compound group (at various doses), and comparator drug groups (e.g., imatinib, sunitinib, regorafenib).
-
Drug Administration: The investigational drugs are administered according to their specific dosing schedules (e.g., orally, once or twice daily).
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI) or tumor regression, calculated relative to the vehicle-treated control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to analyze the modulation of downstream signaling pathways (e.g., phosphorylation of KIT, ERK) through methods like Western blotting or immunohistochemistry.
Caption: General workflow for GIST PDX model establishment and in vivo efficacy studies.
Conclusion
The preclinical data from patient-derived xenograft models strongly support the continued development of this compound as a potent and selective inhibitor for the treatment of GIST. Its ability to induce tumor regression in models with various KIT mutations, including those resistant to standard therapies, highlights its potential to address a significant unmet medical need in the management of this disease. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with GIST.
References
- 1. researchgate.net [researchgate.net]
- 2. A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management - Campanella - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 3. [PDF] Robust Activity of Avapritinib, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors | Semantic Scholar [semanticscholar.org]
- 4. Avapritinib: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 5. researchgate.net [researchgate.net]
AZD3229 Tosylate: A Comparative Analysis of Efficacy Against Primary and Secondary KIT Mutations in GIST
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of AZD3229 tosylate's efficacy on primary versus secondary mutations in the context of Gastrointestinal Stromal Tumors (GIST). AZD3229 is a potent and selective small-molecule inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), designed to address the challenges of drug resistance that arise from mutations in these kinases.[1][2] This document summarizes key experimental data, details the methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to offer an objective comparison with other therapeutic alternatives.
Executive Summary
Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase. While first-line treatment with imatinib (B729) is often effective, the majority of patients eventually develop resistance, frequently through the acquisition of secondary mutations in the KIT gene. AZD3229 has been developed as a pan-KIT mutant inhibitor, demonstrating significant potency against both primary, imatinib-sensitive mutations and a wide spectrum of secondary, resistance-conferring mutations.[1][3] Preclinical studies have shown that AZD3229 is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and exhibits low nanomolar activity against a broad range of secondary mutations.[1]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of AZD3229 against various primary and secondary KIT mutations compared to standard-of-care therapies. The data is presented as IC50 values (the half-maximal inhibitory concentration), a measure of the drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity (IC50, nM) of AZD3229 and Imatinib against Primary KIT Mutations
| Cell Line | Primary Mutation | AZD3229 IC50 (nM) | Imatinib IC50 (nM) | Fold Improvement (Imatinib/AZD3229) |
| GIST-T1 | Exon 11 deletion (V560_Y578del) | 1.5 | 90 | 60 |
| GIST882 | Exon 13 point mutation (K642E) | 5 | 75 | 15 |
Data synthesized from preclinical studies.[1]
Table 2: Inhibitory Activity (IC50, nM) of AZD3229 against Common Secondary KIT Resistance Mutations
| Cell Line / Ba/F3 Model | Primary Mutation | Secondary Mutation | AZD3229 IC50 (nM) | Comparator IC50 (nM) |
| GIST430 | Exon 11 deletion | V654A (ATP-binding pocket) | 10 | Imatinib: >1000 |
| Ba/F3 | Exon 11 deletion | T670I (ATP-binding pocket) | 8 | Sunitinib: 50 |
| Ba/F3 | Exon 11 deletion | D816H (Activation loop) | 20 | Regorafenib: 150 |
| Ba/F3 | Exon 9 A502_Y503dup | Y823D (Activation loop) | 4 | Imatinib: >500 |
Data synthesized from preclinical studies.[1][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of kinase inhibitors on the proliferation of GIST cell lines.
-
Cell Seeding: GIST cell lines (e.g., GIST-T1, GIST882, GIST430) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with a serial dilution of this compound or comparator compounds (e.g., imatinib, sunitinib, regorafenib) for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. IC50 values are determined by non-linear regression analysis using graphing software.
Western Blot Analysis for KIT Phosphorylation
This method is used to assess the inhibition of KIT signaling by measuring the phosphorylation status of the KIT receptor.
-
Cell Lysis: GIST cells are treated with the test compounds for a specified time (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated KIT (p-KIT) or total KIT.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The level of p-KIT is normalized to the total KIT expression.
Mandatory Visualizations
Signaling Pathway of KIT in GIST and Inhibition by AZD3229
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocol for AZD3229 Tosylate
Disclaimer: A specific Safety Data Sheet (SDS) for AZD3229 Tosylate is not publicly available. This document provides procedural guidance based on the general handling of potent, investigational pharmaceutical compounds. As the toxicological properties of this compound are not fully characterized, it must be handled with extreme caution as a potentially hazardous substance. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations before handling or disposing of this material.
I. Immediate Safety and Handling Plan
Given that this compound is a potent inhibitor of KIT/PDGFRα for the treatment of gastrointestinal stromal tumors, it should be treated as a cytotoxic compound.[][2] All handling must occur in a designated area, using appropriate engineering controls and personal protective equipment to prevent exposure.
Engineering Controls:
-
Primary: All work involving weighing, dissolving, or transferring the solid compound or its solutions must be conducted in a certified chemical fume hood, ventilated balance enclosure, or biological safety cabinet.
Personal Protective Equipment (PPE):
-
Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer glove should be removed and disposed of as hazardous waste immediately after the procedure.
-
Eye Protection: ANSI-approved chemical safety goggles are required. For procedures with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.
-
Body Protection: A disposable, solid-front gown with tight-fitting cuffs should be worn over a standard lab coat. This gown must be removed before exiting the designated handling area.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is required.
Spill & Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill Cleanup: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Carefully collect the material into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent. All cleanup materials must be disposed of as hazardous waste.
II. Step-by-Step Disposal Procedures
The disposal of this compound and all associated contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of in standard trash or down the drain.
Experimental Protocol: Waste Management
-
Waste Segregation:
-
Identify and segregate all waste streams at the point of generation. This includes:
-
Unused/Expired Compound: The original vial or container with remaining this compound.
-
Contaminated Solids: All disposable items that have come into contact with the compound, such as pipette tips, weighing papers, centrifuge tubes, gloves, disposable gowns, and spill cleanup materials.
-
Contaminated Liquids: Any solutions containing this compound and the first rinse of any contaminated, non-disposable glassware.
-
-
-
Waste Containerization:
-
Solid Waste: Place all contaminated solids into a dedicated, leak-proof, and puncture-resistant hazardous waste container. The container must be sealable and clearly labeled.
-
Liquid Waste: Collect all liquid waste in a dedicated, shatter-resistant (e.g., polyethylene-coated glass) container with a secure screw-top cap. Do not mix with other waste streams unless approved by your EHS department.
-
-
Waste Labeling:
-
Label all waste containers clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Potentially Cytotoxic," "Handle with Caution").
-
Include the date of accumulation and the name of the principal investigator or lab group.
-
-
Temporary Storage:
-
Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
-
-
Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Disposal must be conducted by a licensed hazardous waste management vendor. The standard and required method of destruction for potent pharmaceutical compounds is high-temperature incineration.
-
III. Data Presentation
The following table summarizes the available quantitative data for this compound. The lack of toxicological data underscores the need for cautious handling.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₄FN₇O₆S | PubChem[3] |
| Molecular Weight | 651.7 g/mol | PubChem[3] |
| CAS Number | 2248003-71-4 | PubChem[3] |
| LD50 (Oral, Rat) | Data Not Available | - |
| Carcinogenicity | Data Not Available | - |
| Mutagenicity | Data Not Available | - |
| Reproductive Toxicity | Data Not Available | - |
IV. Mandatory Visualization
Caption: A logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling AZD3229 Tosylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of AZD3229 Tosylate.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective small-molecule inhibitor of KIT and PDGFRα.[1] Given its potency, personnel must adhere to stringent safety protocols to minimize exposure risk. The following procedural guidance is designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The cornerstone of safely handling potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications & Best Practices |
| Unpacking & Weighing (Dry Powder) | Double Gloves, Disposable Gown, Goggles/Face Shield, Powered Air-Purifying Respirator (PAPR) | Conduct in a certified chemical fume hood or containment glove box. Ensure gloves are chemotherapy-rated (e.g., ASTM D6978 certified). Gowns should be long-sleeved with tight-fitting cuffs and back-closing.[2][3] A PAPR is recommended for handling potent compounds to provide a higher level of respiratory protection.[4][5] |
| Solution Preparation | Double Gloves, Disposable Gown, Goggles/Face Shield | Perform all manipulations within a chemical fume hood. Change gloves immediately if contaminated. |
| In-vitro/In-vivo Dosing | Gloves, Lab Coat, Safety Glasses | The level of PPE may be adjusted based on the concentration of the dosing solution and the potential for aerosol generation. A risk assessment should be performed. |
| General Laboratory Operations | Lab Coat, Safety Glasses, Gloves | Standard laboratory PPE is required at all times in areas where this compound is handled. |
| Waste Disposal | Double Gloves, Disposable Gown, Goggles/Face Shield | Handle all waste as potent and hazardous. |
Operational Plan: Step-by-Step Handling Workflow
A systematic workflow is essential to minimize the risk of exposure and contamination when handling this compound. The following diagram outlines the key steps from receiving to disposal.
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. This includes, but is not limited to:
-
Empty and partially used vials
-
Contaminated PPE (gloves, gowns, etc.)
-
Pipette tips and other disposable labware
-
Cleaning materials (e.g., absorbent pads, wipes)
Disposal Procedure:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in regular trash.
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional EHS.
-
Secure: Restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE (including a respirator) should clean up the spill using a spill kit designed for potent compounds.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Given that AZD3229 is a potent compound, it is imperative to handle it with the utmost care, adhering to the safety guidelines outlined in this document and your institution's specific protocols.
References
- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. gerpac.eu [gerpac.eu]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
